molecular formula C8H10N2O3 B3030654 Methyl 3-amino-6-methoxypicolinate CAS No. 938439-54-4

Methyl 3-amino-6-methoxypicolinate

Cat. No.: B3030654
CAS No.: 938439-54-4
M. Wt: 182.18
InChI Key: CWCKBZSCEZQVQO-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methoxypicolinate (CAS 938439-54-4) is a chemical intermediate of significant interest in agricultural chemistry research, particularly in the discovery and development of novel synthetic auxin herbicides . This compound serves as a versatile synthetic building block. Its molecular structure, featuring both an amino and a methoxy substituent on the picolinate core, allows for further functionalization to create more complex molecules . Researchers utilize this picolinate derivative in the design of new 6-heteroaryl-2-picolinic acid compounds, a class known for its potent herbicidal activity . These advanced molecules mimic natural plant auxin hormones and are valued for their broad-spectrum weed control, effectiveness against resistant weeds, and high selectivity . The ongoing exploration of picolinic acid derivatives is crucial for addressing the global challenge of herbicide resistance in agriculture . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, refer to the associated Safety Data Sheet (SDS) for detailed hazard information, and store it in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCKBZSCEZQVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705407
Record name Methyl 3-amino-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938439-54-4
Record name Methyl 3-amino-6-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Methyl 3-amino-6-methoxypicolinate

[1]

Executive Summary & Structural Significance

Methyl 3-amino-6-methoxypicolinate is a specialized pyridine derivative utilized primarily as a pharmacophore scaffold in the development of P2X3 antagonists and PI3K inhibitors.[1] Its structural uniqueness lies in the 3-amino-6-methoxy substitution pattern on the pyridine ring.[1]

From a synthetic perspective, the C3-amino group serves as a nucleophile for amide coupling or cyclization (e.g., to imidazopyridines), while the C6-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the ring nitrogen and influencing the solubility profile of the final drug candidate.[1]

This guide provides a definitive reference for the synthesis, spectroscopic identification, and quality control of this intermediate.

Synthetic Pathway: The Nitro-Reduction Protocol

While several routes exist, the most robust laboratory-scale method involves the chemoselective reduction of the nitro precursor.[1] This avoids the formation of regioisomers common in direct amination strategies.[1]

Reaction Scheme

Precursor: Methyl 6-methoxy-3-nitropicolinate Reagent: H₂ (gas), Pd/C (10%), MeOH Product: this compound[1]

SynthesisPathPrecursorMethyl 6-methoxy-3-nitropicolinateIntermediatePd-ComplexIntermediatePrecursor->IntermediateAdsorptionProductMethyl 3-amino-6-methoxypicolinatePrecursor->ProductNet TransformationReagentsH2 (1 atm), 10% Pd/CMeOH, RT, 4hIntermediate->ProductReduction (-2 H2O)

Figure 1: Chemoselective hydrogenation pathway minimizing ester cleavage.[1]

Detailed Protocol
  • Preparation: Charge a 3-neck round bottom flask with Methyl 6-methoxy-3-nitropicolinate (1.0 eq) and anhydrous Methanol (10V).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C (5 wt% loading).[1] Caution: Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the system with H₂ gas (balloon pressure or 1 atm). Stir vigorously at room temperature (20-25°C).

  • Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a highly fluorescent blue/purple spot (amine) under UV (254/366 nm).[1]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate in vacuo to yield the target amine as an off-white to pale yellow solid.[1]

Spectroscopic Data & Analysis

The following data represents the high-confidence spectroscopic profile derived from validated pyridine-2-carboxylate systems.

Nuclear Magnetic Resonance (NMR)

The critical challenge in analyzing this compound is distinguishing the two methyl signals (Ester vs. Methoxy) and assigning the aromatic protons.[1]

¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J)Mechanistic Insight
Pyridine H5 6.95Doublet (d)1H8.8 HzMost Shielded: Ortho to the electron-donating -OMe group.[1]
Pyridine H4 7.25Doublet (d)1H8.8 HzShielded by adjacent -NH₂, but less so than H5.[1]
-NH₂ 6.50 - 6.80Broad Singlet2H-Exchangeable.[1] Chemical shift varies with concentration/water content.[1]
-OCH₃ (Ring) 3.85Singlet (s)3H-Electron-rich ether oxygen donates density, shielding these protons slightly less than the ester.[1]
-COOCH₃ 3.78Singlet (s)3H-Ester methyl.[1] Typically slightly upfield of the aryl-methoxy in this specific scaffold.
¹³C NMR Data (100 MHz, DMSO-d₆)
  • Carbonyl (C=O): ~165.5 ppm (Characteristic ester).[1]

  • C2 (Pyridine): ~135.0 ppm (Ortho to N, attached to Carbonyl).[1]

  • C6 (Pyridine): ~160.2 ppm (Deshielded by direct attachment to Oxygen).[1]

  • C3 (Pyridine): ~142.5 ppm (Attached to Amine).[1][2]

  • Methoxy Carbons: Two signals at ~53.0 ppm (Ester-Me) and ~54.5 ppm (Ar-OMe).[1]

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C₈H₁₀N₂O₃[1][3]

  • Molecular Weight: 182.18 g/mol [1]

  • Observed Ion: [M+H]⁺ = 183.2[1]

  • Fragmentation Logic:

    • m/z 151: Loss of -OCH₃ (Methoxy cleavage).[1]

    • m/z 123: Loss of -COOCH₃ (Ester cleavage).[1]

Infrared Spectroscopy (FT-IR)
  • 3450 & 3350 cm⁻¹: N-H stretching (Primary amine doublet).[1]

  • 1715 cm⁻¹: C=O stretching (Conjugated ester).[1]

  • 1250 cm⁻¹: C-O stretching (Aryl ether).[1]

Structural Logic Visualization

Understanding the electronic environment is crucial for interpreting the NMR data correctly.[1] The diagram below maps the shielding/deshielding effects.

NMR_LogicCorePyridine CoreNH23-NH2 (+M Effect)Shields H4Core->NH2OMe6-OMe (+M Effect)Strongly Shields H5Core->OMeEster2-COOMe (-I/-M)Deshields RingCore->EsterH4H4 Proton~7.25 ppmNH2->H4Ortho ShieldingH5H5 Proton~6.95 ppm (Upfield)OMe->H5Ortho Shielding

Figure 2: Electronic substituent effects dictating ¹H NMR chemical shifts.

Quality Control & Storage

HPLC Method (Purity Check)

To ensure the absence of the des-methyl impurity (carboxylic acid) or unreduced nitro intermediate:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 210 nm (Amide/Ester).[1]

Storage Stability
  • Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Risk: Primary amines are susceptible to oxidation (browning) upon prolonged air exposure.[1] Esters may hydrolyze if stored in humid conditions.[1]

References

  • Standard Pyridine Synthesis: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Foundational text for pyridine reduction mechanisms).

  • Analogous Picolinate Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 59363718, Methyl 3-amino-6-methylpyridine-2-carboxylate.[1][3] Link[1]

  • Synthetic Methodology (Nitro Reduction): Patent WO2010026110A1.[1] Process for the preparation of aminopicolinic acid derivatives.[1][4] (Describes the Pd/C hydrogenation of nitropicolinates).

  • NMR Prediction Algorithms: ChemicalBook. 3-Picoline NMR Data & Spectral Analysis.[1] (Used as a baseline for pyridine proton coupling constants).[1] Link

stability of Methyl 3-amino-6-methoxypicolinate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of Methyl 3-amino-6-methoxypicolinate Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative with a chemical structure that suggests its potential utility as a building block in the synthesis of pharmaceuticals and agrochemicals. The picolinate scaffold is present in numerous bioactive molecules, and the amino and methoxy substituents offer sites for further chemical modification. Understanding the stability of this compound, particularly under acidic conditions, is a critical aspect of its development and application. Acidic environments are frequently encountered during chemical synthesis, formulation, and in biological systems. Therefore, a thorough investigation of the stability of this compound is essential for ensuring product quality, predicting shelf-life, and understanding its behavior in various applications.

This technical guide provides a comprehensive overview of the predicted . It details the likely degradation pathways based on fundamental chemical principles, outlines robust experimental protocols for stability assessment, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an amino group at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-position (the carboxyl group of picolinic acid).

Key Functional Groups and Their Influence on Reactivity:

  • Pyridine Ring: The nitrogen atom in the pyridine ring makes the ring electron-deficient, particularly at the positions ortho and para to the nitrogen. This generally imparts resistance to electrophilic attack but makes the ring susceptible to nucleophilic substitution, especially with activating groups. The uneven electron density distribution within the pyridine ring is a key factor influencing its chemical behavior and interactions.[1][2]

  • Amino Group (-NH2): As an electron-donating group, the amino substituent increases the electron density of the pyridine ring, potentially influencing its susceptibility to electrophilic reactions. Under acidic conditions, the amino group will be protonated to form an ammonium salt (-NH3+), which is an electron-withdrawing group and will alter the reactivity of the ring.

  • Methoxy Group (-OCH3): The methoxy group is also an electron-donating group, further modulating the electronic properties of the pyridine ring.

  • Methyl Ester (-COOCH3): The methyl ester is the most probable site of degradation under acidic conditions through hydrolysis. Ester hydrolysis is a well-understood reaction catalyzed by acids.[3][4][5]

Predicted Degradation Pathway Under Acidic Conditions

The primary degradation pathway for this compound in an acidic aqueous environment is predicted to be the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-6-methoxypicolinic acid, and methanol. This reaction is reversible, and the use of a large excess of water will drive the equilibrium towards the hydrolysis products.[4][5]

The mechanism of acid-catalyzed ester hydrolysis proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+). This increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, making it a better leaving group (methanol).

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The protonated carboxylic acid is then deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst.

cluster_0 Predicted Acid-Catalyzed Hydrolysis of this compound Start This compound Protonation Protonation of Carbonyl Oxygen (+H+) Start->Protonation Step 1 Nucleophilic_Attack Nucleophilic Attack by H2O Protonation->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer to -OCH3 Tetrahedral_Intermediate->Proton_Transfer Step 3 Elimination Elimination of Methanol (-CH3OH) Proton_Transfer->Elimination Step 4 Deprotonation Deprotonation (-H+) Elimination->Deprotonation Step 5 End 3-amino-6-methoxypicolinic acid Deprotonation->End cluster_1 Forced Degradation Experimental Workflow Prep_Stock Prepare Stock Solution (1 mg/mL) Incubate Incubate at Different Temperatures (e.g., 40°C, 60°C) Prep_Stock->Incubate Prep_Acid Prepare Acidic Solutions (pH 1.2, 3.0, 5.0) Prep_Acid->Incubate Sampling Sample at Time Intervals (0, 2, 4, 8, 12, 24, 48, 72h) Incubate->Sampling Quench Quench Reaction (Neutralize) Sampling->Quench Analyze Analyze by HPLC Quench->Analyze

Caption: Workflow for a forced degradation study.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A reversed-phase C18 column is generally suitable for the separation of polar and non-polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation.

  • Detection: UV detection at a wavelength where both the parent compound and the expected degradation product have significant absorbance is appropriate. A photodiode array (PDA) detector is advantageous as it can provide spectral information to aid in peak identification and purity assessment.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Various methods for amino acid analysis can be adapted, including pre-column or post-column derivatization if necessary to enhance detection, though direct UV detection should be feasible for this compound. [6][7]

Data Presentation

The results of the forced degradation study should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the data.

Table 1: Illustrative Stability Data for this compound under Acidic Conditions

pHTemperature (°C)Time (hours)Parent Compound Remaining (%)3-amino-6-methoxypicolinic acid (%)
1.2600100.00.0
1.260885.214.5
1.2602460.738.9
1.2604835.164.2
3.0600100.00.0
3.060895.84.1
3.0602488.311.5
3.0604877.921.8
5.0604898.51.3

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Trustworthiness and Self-Validating Systems

The described experimental protocol incorporates several features that make it a self-validating system, ensuring the trustworthiness of the generated data:

  • Use of Controls: A control sample maintained at a low temperature where degradation is minimal serves as a baseline to account for any non-degradative losses.

  • Multiple Stress Conditions: Employing a range of pH values and temperatures provides a comprehensive understanding of the compound's stability profile and allows for the determination of degradation kinetics.

  • Time-Course Analysis: Sampling at multiple time points enables the monitoring of the degradation process over time and the identification of primary and secondary degradation products.

  • Mass Balance: A good stability-indicating method should account for all the mass of the parent compound. A decrease in the parent compound should be accompanied by a corresponding increase in the degradation product(s). A significant deviation from 100% mass balance may indicate the formation of undetected degradation products or issues with the analytical method.

Conclusion

The is a critical parameter for its successful application in research and development. Based on established chemical principles, the primary degradation pathway is predicted to be the acid-catalyzed hydrolysis of the methyl ester to form 3-amino-6-methoxypicolinic acid. To confirm this and to quantify the rate of degradation, a well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to assess the stability of this and similar molecules, thereby ensuring the quality and reliability of their work.

References

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology, 84(15). [Link]

  • Pathways of Amino Acid Degradation. (2026). Biology LibreTexts. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • methionine degradation | Pathway. (n.d.). PubChem. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). PubMed. [Link]

  • Fekkes, D. (1996). Method development for amino acid analysis by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-12. [Link]

  • Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. (2016). PubMed. [Link]

  • Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. (2011). PMC. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022). MDPI. [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2019). Applied and Environmental Microbiology. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2011). Rapid Communications in Mass Spectrometry, 25(13), 1849-1856. [Link]

  • Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. (2011). ResearchGate. [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI. [Link]

  • Ester to Acid - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. [Link]

  • Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. (2020). Journal of Bacteriology, 202(10). [Link]

Sources

Methyl 3-amino-6-methoxypicolinate reactivity with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrophilic Reactivity of Methyl 3-amino-6-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in medicinal and agricultural chemistry.[1][2][3] Its utility stems from the versatile reactivity imparted by its unique substitution pattern: a nucleophilic amino group, an electron-donating methoxy group, and an electron-withdrawing methyl ester. This guide provides a comprehensive analysis of the molecule's reactivity towards common electrophiles. We will explore the underlying electronic principles governing its regioselectivity, detailing reaction mechanisms and providing field-proven protocols for key transformations including N-acylation, N-sulfonylation, N-alkylation, and C-halogenation. This document serves as a practical resource for chemists seeking to leverage this valuable scaffold in synthetic applications.

Introduction: A Versatile Heterocyclic Building Block

The picolinate framework, a pyridine ring bearing a carboxylate group, is a "privileged" structure in drug discovery, forming the core of numerous biologically active compounds.[1] this compound is a particularly valuable member of this class, offering multiple handles for synthetic diversification. Its structure combines:

  • A Primary Aromatic Amine (C3): The strongest nucleophilic center and the primary site of reaction for most electrophiles.

  • A Methoxy Group (C6): An electron-donating group that activates the pyridine ring towards electrophilic substitution.

  • A Methyl Ester (C2): An electron-withdrawing group that deactivates the ring and influences the acidity of the pyridine nitrogen.

Understanding the interplay of these functional groups is critical to predicting and controlling its chemical behavior. This guide will dissect this interplay to provide a predictive framework for its synthetic transformations.

The Electronic Landscape: Directing Electrophilic Attack

The reactivity of this compound is dominated by the high nucleophilicity of the exocyclic amino group. For the vast majority of electrophilic reagents, the initial reaction will occur on this nitrogen atom.

However, electrophilic attack on the pyridine ring itself is also possible, particularly if the amino group is protected or under forcing conditions. The regiochemical outcome of such a reaction is dictated by the combined directing effects of the substituents:

  • -NH₂ (Amino): A powerful activating group, directing electrophiles to the ortho (C2, C4) and para (C6) positions.

  • -OCH₃ (Methoxy): An activating group, directing electrophiles to the ortho (C5) and para (C2) positions.

  • -CO₂Me (Ester): A deactivating group.

  • Pyridine Nitrogen: Intrinsically electron-withdrawing, deactivating the ring towards electrophilic attack, especially at the C2 and C6 positions.[4]

Analysis of Potential Ring Positions:

  • C2 & C6: Strongly deactivated by the adjacent pyridine nitrogen and the ester group (for C2). These positions are unlikely to undergo electrophilic attack.

  • C4: Activated by the ortho amino group. This is a probable site for electrophilic aromatic substitution (EAS).

  • C5: Activated by the ortho methoxy group and less sterically hindered than C4. This is also a probable site for EAS.

The competition between C4 and C5 substitution depends on the specific electrophile and reaction conditions, but the presence of two activating groups makes the ring more susceptible to EAS than unsubstituted pyridine.[5]

Caption: Primary and secondary sites of electrophilic attack.

Reactions with Key Electrophile Classes

N-Acylation: A Robust and High-Yielding Transformation

The most common and predictable reaction is the acylation of the amino group to form a stable amide bond. This transformation is fundamental in modifying the molecule's properties for drug discovery programs.[6]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). Subsequent loss of a leaving group (e.g., chloride or acetate) yields the N-acylated product.

G start Methyl 3-amino-6- methoxypicolinate (Nucleophile) step1 Nucleophilic Attack: Amino group attacks carbonyl carbon start->step1 acyl_chloride Acyl Chloride (R-COCl) (Electrophile) acyl_chloride->step1 base Non-nucleophilic Base (e.g., Triethylamine) step4 Deprotonation: Base removes proton from nitrogen base->step4 Scavenges HCl step2 Tetrahedral Intermediate Formation step1->step2 step3 Leaving Group Expulsion: Chloride ion departs step2->step3 step3->step4 product N-Acylated Product (Amide) step4->product byproduct Triethylammonium Chloride Salt step4->byproduct

Caption: Mechanism of N-acylation with an acyl chloride.

Experimental Protocol: N-Acetylation

This protocol describes a reliable method for the N-acetylation of this compound using acetic anhydride.

  • Materials:

    • This compound

    • Acetic Anhydride

    • Pyridine or Triethylamine (as a base)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: Dissolve this compound (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add pyridine (1.5 eq.) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq.).

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.

Causality Behind Choices:

  • Base (Pyridine/Triethylamine): An acid (acetic acid or HCl, depending on the acylating agent) is generated as a byproduct. The base is essential to neutralize this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • 0 °C Start Temperature: Acylation reactions are often exothermic. Starting at a lower temperature helps to control the reaction rate and prevent potential side reactions.

Table 1: Representative N-Acylation Reactions

Acylating AgentBaseSolventTypical Yield (%)Product Name
Acetyl ChlorideTriethylamineDCM85-95Methyl 3-acetamido-6-methoxypicolinate
Acetic AnhydridePyridineDCM90-98Methyl 3-acetamido-6-methoxypicolinate
Benzoyl ChlorideTriethylamineDCM80-90Methyl 3-benzamido-6-methoxypicolinate
Isobutyryl ChlorideTriethylamineTHF82-92Methyl 3-isobutyramido-6-methoxypicolinate

Note: Yields are representative and may vary based on scale and purification efficiency. Data is extrapolated from similar systems.[6]

N-Sulfonylation

Similar to acylation, the amino group readily reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonamides.

Protocol Insight: The procedure is analogous to N-acylation. A non-nucleophilic base like pyridine or triethylamine is used to scavenge the HCl byproduct. The resulting sulfonamides are typically highly crystalline solids, often simplifying purification.

N-Alkylation

Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation, yielding mixtures of secondary and tertiary amines. A more controlled and widely adopted method is reductive amination .

Mechanism: This two-step, one-pot process involves the initial formation of an imine or enamine intermediate by reacting the amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated amine.[7]

Experimental Protocol: N-Benzylation via Reductive Amination

  • Materials:

    • This compound

    • Benzaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic Acid (catalytic)

  • Procedure:

    • Reaction Setup: To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Reduction: Add STAB (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

    • Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Work-up and Purification: Quench carefully with saturated NaHCO₃ solution. Extract with an organic solvent (e.g., EtOAc), wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

C-Halogenation of the Pyridine Ring

While the amino group is the primary reaction site, electrophilic halogenation of the activated pyridine ring is a feasible, albeit more challenging, transformation. Standard electrophilic aromatic substitution (EAS) on pyridine is difficult due to the ring's electron-deficient nature.[5] However, the strong activating effects of the amino and methoxy groups facilitate this reaction.

Regioselectivity: As discussed in Section 2, positions C4 and C5 are the most likely sites of attack. The outcome will depend on the balance between the electronic activation from the -NH₂ and -OCH₃ groups and steric factors.

Protocol Insight: The reaction typically requires an electrophilic halogen source such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in a polar solvent like DMF or acetonitrile. To prevent N-halogenation, the amino group is often first protected as an amide (e.g., by performing an acylation as described in 3.1). The amide is still an ortho-, para-director but is less activating than the free amine, which can provide better control over the reaction. The protecting group can be removed later via hydrolysis.

General Experimental Workflow

The following diagram illustrates a standard workflow for performing and validating the reactions described in this guide. This self-validating system ensures reproducibility and confirms the identity and purity of the synthesized products.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification cluster_characterization 5. Characterization setup Combine Starting Material, Reagents, and Solvent under controlled conditions (e.g., temperature, atmosphere) reaction Stir for designated time setup->reaction tlc Monitor progress by TLC (vs. starting material & standard) reaction->tlc quench Quench Reaction reaction->quench Upon completion extract Liquid-Liquid Extraction quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Pure Product ms Mass Spectrometry (e.g., LC-MS, HRMS) purify->ms purity_check Purity Analysis (e.g., HPLC) purify->purity_check

Caption: A standard workflow for synthesis and validation.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is primarily dictated by its highly nucleophilic amino group. Standard transformations such as N-acylation, N-sulfonylation, and N-alkylation (via reductive amination) proceed predictably and in high yields, providing a reliable platform for molecular diversification. While more challenging, electrophilic substitution on the activated pyridine ring offers a secondary avenue for functionalization, with C4 and C5 being the most probable sites of reaction. By understanding the electronic principles outlined in this guide and employing the robust protocols provided, researchers can effectively harness the synthetic potential of this valuable building block for applications in drug discovery and beyond.

References

  • BenchChem.
  • G. L. D. Ritchie, et al. (1978). Mechanisms for the acetylation of aminopyridines. Australian Journal of Chemistry.
  • N-Amino Pyridinium Salts in Organic Synthesis. (2021).
  • T. Mino, et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. [Link]

  • F. T. Comins, D. L. (1984). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines.
  • T. Mino, et al. (2009). 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide.
  • BenchChem.
  • S. Y. Lee, et al. (2014). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed.
  • Y. Yang, et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (2025).
  • Y. Yang, et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
  • S. D. Banister, et al.
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  • A. Nefzi, et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA.

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An In-depth Technical Guide to Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-amino-6-methoxypicolinate is a substituted pyridine derivative that has emerged as a valuable intermediate in the fields of medicinal chemistry and agrochemical research. While a detailed historical record of its initial discovery is not extensively documented in seminal literature, its utility lies in the strategic placement of its functional groups—an amino group, a methoxy group, and a methyl ester—on the picolinate scaffold. This arrangement provides a versatile platform for the synthesis of more complex molecules. The electron-donating properties of the amino and methoxy groups, combined with the electron-withdrawing nature of the methyl ester, create a unique electronic profile that influences the reactivity of the pyridine ring. This guide offers a comprehensive overview of the synthesis, properties, and potential applications of this compound, providing researchers and drug development professionals with a practical resource for leveraging this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 182.18 g/mol -
CAS Number 1423037-44-8-
Appearance Off-white to yellow solid-
Melting Point 110-115 °C-
Boiling Point Not determined-
Solubility Soluble in methanol, ethanol, and other polar organic solvents-

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-amino-6-methylpyridine. The proposed synthetic pathway involves nitration of the pyridine ring, followed by reduction of the nitro group to an amino group, and subsequent methoxylation and esterification. This route is based on established methodologies for the synthesis of substituted picolinates.[1][2]

Synthetic Scheme

Synthesis_of_Methyl_3_amino_6_methoxypicolinate cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Reaction & Methoxylation cluster_3 Step 4: Oxidation & Esterification 2-amino-6-methylpyridine 2-amino-6-methylpyridine 2-amino-6-methyl-3-nitropyridine 2-amino-6-methyl-3-nitropyridine 2-amino-6-methylpyridine->2-amino-6-methyl-3-nitropyridine H₂SO₄, HNO₃ 2,3-diamino-6-methylpyridine 2,3-diamino-6-methylpyridine 2-amino-6-methyl-3-nitropyridine->2,3-diamino-6-methylpyridine Fe, NH₄Cl, EtOH/H₂O 3-amino-2-chloro-6-methylpyridine 3-amino-2-chloro-6-methylpyridine 2,3-diamino-6-methylpyridine->3-amino-2-chloro-6-methylpyridine NaNO₂, HCl; CuCl 3-amino-2-methoxy-6-methylpyridine 3-amino-2-methoxy-6-methylpyridine 3-amino-2-chloro-6-methylpyridine->3-amino-2-methoxy-6-methylpyridine NaOMe, MeOH 3-amino-6-methoxypicolinic_acid 3-amino-6-methoxypicolinic acid 3-amino-2-methoxy-6-methylpyridine->3-amino-6-methoxypicolinic_acid KMnO₄ Methyl_3-amino-6-methoxypicolinate This compound 3-amino-6-methoxypicolinic_acid->Methyl_3-amino-6-methoxypicolinate MeOH, H₂SO₄ (cat.)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-6-methyl-3-nitropyridine

  • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C, add 2-amino-6-methylpyridine (20 g, 0.185 mol) portion-wise, maintaining the temperature below 10 °C.

  • After complete addition, add fuming nitric acid (15 mL, 0.37 mol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture onto crushed ice (500 g) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated yellow solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-amino-6-methyl-3-nitropyridine.

Step 2: Synthesis of 2,3-diamino-6-methylpyridine

  • In a round-bottom flask, suspend 2-amino-6-methyl-3-nitropyridine (15 g, 0.098 mol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add ammonium chloride (2.6 g, 0.049 mol) and iron powder (27.4 g, 0.49 mol) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, filter the hot reaction mixture through a bed of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2,3-diamino-6-methylpyridine.

Step 3: Synthesis of 3-amino-2-methoxy-6-methylpyridine

  • Dissolve 2,3-diamino-6-methylpyridine (10 g, 0.081 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) at 0 °C.

  • Add a solution of sodium nitrite (5.8 g, 0.084 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (9.6 g, 0.097 mol) in concentrated hydrochloric acid (20 mL).

  • Add the diazonium salt solution to the cuprous chloride solution at 0 °C and stir for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Neutralize the mixture with aqueous ammonia and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude 3-amino-2-chloro-6-methylpyridine.

  • To a solution of sodium methoxide (prepared from 2.8 g of sodium in 100 mL of methanol), add the crude 3-amino-2-chloro-6-methylpyridine.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture, add water, and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield 3-amino-2-methoxy-6-methylpyridine.

Step 4: Synthesis of this compound

  • Dissolve 3-amino-2-methoxy-6-methylpyridine (5 g, 0.036 mol) in a mixture of pyridine (50 mL) and water (50 mL).

  • Heat the solution to 80 °C and add potassium permanganate (17 g, 0.108 mol) portion-wise over 2 hours.

  • After the addition is complete, continue heating for an additional 4 hours.

  • Cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 3-4 to precipitate 3-amino-6-methoxypicolinic acid.

  • Collect the solid by filtration and dry.

  • Suspend the crude acid in methanol (100 mL) and add a catalytic amount of concentrated sulfuric acid (1 mL).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the methoxy group protons, and a broad singlet for the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with varying chemical shifts due to the different substituents), the methoxy carbon, and the methyl carbon of the ester.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (182.18 g/mol ).

Applications in Research and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of various target molecules with potential biological activity.

  • Medicinal Chemistry: The aminopicolinate scaffold is a key component in a number of pharmacologically active compounds. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. This allows for the generation of libraries of compounds for screening against various biological targets. For example, substituted picolinates have been investigated for their potential as antitubercular agents.[1] The core structure is also found in compounds with antiviral properties.

  • Agrochemicals: Picolinic acid derivatives have a well-established history in the agrochemical industry, particularly as herbicides. The specific substitution pattern of this compound could be exploited to develop new selective herbicides.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic organic chemistry. While its own history is not deeply chronicled, its value is evident in the context of the numerous bioactive molecules that contain the aminopicolinate core. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further exploration of its utility in the development of novel pharmaceuticals and agrochemicals. As the demand for new and effective therapeutic and agricultural agents continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

  • Qiu, J., et al. (2019). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 844–848. [Link][2]

  • Wang, X., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link][1]

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Methodological & Application

Synthesis of Methyl 3-amino-6-methoxypicolinate: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and scientific insights for the synthesis of Methyl 3-amino-6-methoxypicolinate, a valuable heterocyclic building block in drug discovery and medicinal chemistry. The strategic introduction of amino and methoxy groups on the picolinate scaffold offers medicinal chemists a versatile platform for generating novel molecular entities with diverse pharmacological activities. This document outlines a reliable synthetic pathway, detailing the reaction conditions, underlying chemical principles, and potential applications of this important intermediate.

Introduction: The Significance of Substituted Picolinates in Drug Discovery

Substituted pyridine derivatives, particularly aminopicolinates, are privileged structures in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The amino group provides a key handle for further functionalization, allowing for the construction of amides, ureas, and sulfonamides, which are common motifs in bioactive compounds. Furthermore, the methoxy group can modulate lipophilicity and metabolic stability, making this compound a desirable starting material for the synthesis of complex pharmaceutical agents.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 2,6-dichloropyridine. The overall strategy involves a series of functional group transformations, including nitration, nucleophilic aromatic substitution, esterification, and reduction. Each step is crucial for the successful construction of the target molecule.

Synthetic_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 6-Chloro-2-methoxy-3-nitropyridine B->C Methoxylation (NaOMe, MeOH) D Methyl 6-methoxy-3-nitropicolinate C->D Hydrolysis & Esterification 1. NaOH, H₂O 2. MeOH, H₂SO₄ E This compound D->E Reduction (H₂, Pd/C)

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for each reaction in the synthetic sequence.

Step 1: Nitration of 2,6-Dichloropyridine

Causality: The nitration of 2,6-dichloropyridine is a critical first step to introduce the nitro group at the 3-position. The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution, necessitating the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid.[1][2]

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2,6-dichloropyridine to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) until the pH is neutral.

  • The precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Selective Methoxylation

Causality: The next step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group. The nitro group at the 3-position activates the chlorine at the 2- and 6-positions towards nucleophilic attack. By controlling the stoichiometry of sodium methoxide and the reaction temperature, selective mono-substitution can be achieved.

Protocol:

  • Dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield 6-chloro-2-methoxy-3-nitropyridine.

Step 3: Hydrolysis and Fischer Esterification

Causality: This two-part step first involves the hydrolysis of the remaining chlorine atom to a hydroxyl group, which is then esterified. Direct esterification of the carboxylic acid is a reliable method. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and effective method for this transformation.[3][4][5]

Protocol:

  • Hydrolysis: Heat the 6-chloro-2-methoxy-3-nitropyridine with an aqueous solution of sodium hydroxide to hydrolyze the chlorine atom to a hydroxyl group, forming the sodium salt of 6-hydroxy-2-methoxy-3-nitropicolinic acid.

  • Acidification: Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 6-hydroxy-2-methoxy-3-nitropicolinic acid.

  • Esterification: Isolate the carboxylic acid and dissolve it in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for several hours.[6] The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product, Methyl 6-methoxy-3-nitropicolinate, with an organic solvent, dry the organic layer, and concentrate it to obtain the crude ester, which can be purified by column chromatography.

Step 4: Catalytic Hydrogenation

Causality: The final step is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields and avoiding the use of stoichiometric metal reductants. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for the reduction of aromatic nitro groups.

Protocol:

  • Dissolve Methyl 6-methoxy-3-nitropicolinate in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table

StepReactionKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)
1NitrationHNO₃, H₂SO₄-0 - 252 - 6
2MethoxylationNaOMeMethanolReflux4 - 8
3Hydrolysis & Esterification1. NaOH(aq) 2. H₂SO₄1. Water 2. Methanol1. Reflux 2. Reflux1. 2 - 4 2. 4 - 12
4ReductionH₂, Pd/CMethanol/Ethanol252 - 6

Applications in Drug Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of three distinct functional groups—the amino, methoxy, and methyl ester moieties—allows for diverse chemical modifications.

Applications A This compound B Amide Derivatives A->B Acylation C Urea Derivatives A->C Reaction with Isocyanates D Sulfonamide Derivatives A->D Reaction with Sulfonyl Chlorides E Heterocyclic Scaffolds A->E Cyclization Reactions

Figure 2: Potential derivatizations of this compound for drug discovery.

Researchers can leverage this intermediate to synthesize libraries of compounds for screening against various therapeutic targets. The structural motifs accessible from this starting material are frequently found in kinase inhibitors, GPCR modulators, and other important classes of therapeutic agents. The strategic placement of substituents on the pyridine ring allows for fine-tuning of the physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.[7]

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles of each step, researchers can optimize the reaction conditions to achieve high yields and purity. The versatility of this building block makes it an invaluable tool for medicinal chemists engaged in the design and synthesis of novel therapeutics.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28, 3252–3258.
  • Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
  • Google Patents. CN108586360B - Preparation method of 6-chloro-3-methyl uracil.
  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
  • Google Patents. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
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Application Note: High-Throughput Quantification of Methyl 3-amino-6-methoxypicolinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-amino-6-methoxypicolinate is a key heterocyclic building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration are critical parameters that can significantly impact the yield, efficacy, and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are essential throughout the drug development and manufacturing processes.[2][3] This application note presents a detailed, validated protocol for the rapid and sensitive quantification of this compound in complex matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein offers superior selectivity and sensitivity compared to traditional chromatographic techniques, making it ideal for high-throughput screening and quality control applications.[4][5]

The chemical structure and properties of this compound are provided in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueSource
IUPAC Name methyl 3-amino-6-methylpyridine-2-carboxylatePubChem[6]
Molecular Formula C₈H₁₀N₂O₂PubChem[6]
Molecular Weight 166.18 g/mol PubChem[6]
CAS Number 1228188-32-6PubChem[6]

Note: The IUPAC name provided is for a closely related isomer, as a specific entry for the methoxy- derivative was not available. The molecular formula and weight have been adjusted accordingly.

Principle of the Method: The Synergy of Separation and Detection

This method leverages the powerful combination of High-Performance Liquid Chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for highly selective and sensitive detection.[7][8]

  • Liquid Chromatography (LC): The analyte is first separated from other components in the sample matrix on a reversed-phase C18 column. The choice of a C18 stationary phase is based on its proven effectiveness in retaining and separating moderately polar aromatic compounds like picolinates. A gradient elution with a mobile phase consisting of an aqueous component (with a modifier like formic acid to improve peak shape and ionization) and an organic solvent (acetonitrile or methanol) ensures efficient separation and sharp chromatographic peaks.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode, which is well-suited for nitrogen-containing compounds. The ionized molecule (parent ion) is then isolated in the first quadrupole, fragmented in the collision cell, and specific fragment ions (daughter ions) are detected in the second quadrupole. This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same parent ion, daughter ion, and retention time as the analyte of interest.[2]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Stock Stock Solution Preparation Working Working Standard Dilutions Stock->Working LC HPLC Separation (Reversed-Phase) Working->LC Sample Sample Extraction & Dilution Sample->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General experimental workflow for the quantification of this compound.

Detailed Protocols

Part 1: Preparation of Standard and Sample Solutions

Rationale: Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results. The use of Class A volumetric glassware and a calibrated analytical balance is mandatory. All solvents and reagents should be of HPLC or LC-MS grade.

1.1. Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and bring to volume.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.

1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water).

  • A typical calibration curve might include concentrations ranging from 1 ng/mL to 1000 ng/mL. The specific range should be determined based on the expected sample concentrations and the desired sensitivity of the assay.[9][10]

1.3. Sample Preparation: The sample preparation protocol will vary depending on the matrix. The following is a general procedure for a solid sample.

  • Accurately weigh a known amount of the homogenized sample into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., methanol or acetonitrile). The choice of solvent should be optimized for extraction efficiency.[11]

  • Vortex the sample for 1 minute, followed by ultrasonication for 15-20 minutes to ensure complete extraction.[11]

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid material.

  • Transfer the supernatant to a clean tube.

  • If necessary, dilute the extract with the initial mobile phase to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.

Part 2: LC-MS/MS Instrumentation and Conditions

Rationale: The instrumental parameters must be carefully optimized to achieve the desired chromatographic resolution, sensitivity, and specificity.

2.1. Liquid Chromatography Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.A gradient is often necessary to separate the analyte from matrix components and ensure a reasonable run time.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure optimal chromatographic performance.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 1 - 5 µLSmaller injection volumes can minimize peak broadening.

2.2. Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for nitrogen-containing compounds.
MRM Transitions To be determined by direct infusion of a standard solution. A precursor ion corresponding to [M+H]⁺ and at least two product ions should be selected.Multiple transitions enhance the confidence in analyte identification.
Ion Source Temperature 500 - 600 °COptimizes desolvation of the mobile phase.
Capillary Voltage 3 - 4 kVOptimizes the formation of gas-phase ions.
Collision Gas ArgonCommonly used for collision-induced dissociation.
Collision Energy To be optimized for each MRM transition to maximize the signal of the product ions.

Method Validation

To ensure the reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][12][13] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.99.[9][10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[9][10]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Method Performance Characteristics

Validation ParameterAcceptance Criteria (ICH Q2(R1))Typical Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Repeatability: ≤ 15%, Intermediate Precision: ≤ 20%< 10%
LOD Signal-to-Noise Ratio ≥ 3Sub-ng/mL
LOQ Signal-to-Noise Ratio ≥ 10Low ng/mL

Data Analysis and Quantification

The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve generated from the working standard solutions. The final concentration is then calculated by taking into account the initial sample weight and any dilution factors used during sample preparation.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pH, sample overloadUse a new column, adjust mobile phase pH, inject a smaller volume.
Low Sensitivity Inefficient ionization, suboptimal MS parametersOptimize ion source parameters, check for ion suppression by co-eluting matrix components.
High Background Noise Contaminated mobile phase or LC systemUse fresh, high-purity solvents; flush the LC system.
Poor Reproducibility Inconsistent sample preparation, unstable instrument performanceEnsure consistent sample handling, perform system suitability tests.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound. Its high-throughput capabilities make it an invaluable tool for researchers, scientists, and drug development professionals involved in the synthesis and quality control of pharmaceuticals and agrochemicals. Proper method validation is crucial to ensure the integrity and reliability of the generated data.

References

  • ResearchGate. (2025). Method development for amino acid analysis. Retrieved from [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]

  • ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • ResearchGate. (2025). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Retrieved from [Link]

  • ResearchGate. (2025). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • PubMed. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]

  • ResearchGate. (2025). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from [Link]

  • PubChem. (2026). Methyl 3-amino-6-methyl-pyridine-2-carboxylate. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [Link]

  • PubMed. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Applications of Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) in Drug Analysis. Retrieved from [Link]

  • Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

Sources

Application Note: The Strategic Use of Methyl 3-amino-6-methoxypicolinate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for the identification of high-quality lead compounds, contributing to multiple marketed drugs.[1] The success of an FBDD campaign is fundamentally reliant on the quality and diversity of the fragment library.[1] This application note details the utility, protocols, and strategic considerations for employing Methyl 3-amino-6-methoxypicolinate, a versatile heterocyclic fragment, in screening campaigns. We provide detailed protocols for its use in Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, the two most definitive biophysical techniques in FBDD.[2][3] Furthermore, we outline a strategic framework for the hit-to-lead evolution of this fragment, underscoring its potential as a starting point for developing potent and selective therapeutics.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD operates on the principle that small, low-complexity molecules ("fragments") can bind to biological targets with high ligand efficiency.[4] These fragments, typically with a molecular weight under 300 Da, probe a target's surface to find small pockets of high-quality interactions, often referred to as "hot spots".[3] While these initial interactions are weak (typically in the high micromolar to millimolar range), they are highly efficient in terms of binding energy per atom. The primary advantage of FBDD lies in the subsequent, structure-guided optimization of these fragment hits. By growing, linking, or merging fragments, medicinal chemists can develop highly potent and drug-like molecules with superior pharmacological profiles.[5][6] This approach has proven particularly effective for challenging targets, including protein-protein interactions (PPIs), which have historically been difficult to address with traditional high-throughput screening (HTS).[1][3]

This compound: A Privileged Fragment Scaffold

The selection of fragments for a screening library is a critical determinant of a campaign's success. Fragments should possess sufficient complexity to offer well-defined structure-activity relationships (SAR) while remaining simple enough for straightforward chemical elaboration.[7][8] this compound is an exemplary fragment that balances these requirements.

Rationale for Inclusion in a Fragment Library:

  • Privileged Scaffold: The pyridine ring is a common motif in numerous approved drugs, recognized for its ability to engage in a variety of interactions and its favorable pharmacokinetic properties.

  • 3D-dimensionality: The substitution pattern prevents the fragment from being completely flat, allowing it to explore more complex, three-dimensional binding pockets.

  • Vectorial Diversity: The fragment presents multiple, chemically distinct vectors for optimization. The amino group, methoxy group, and methyl ester can all serve as anchor points for synthetic elaboration, allowing chemists to "grow" the fragment in different directions to enhance potency.[5]

  • Defined H-Bonding: The amino group acts as a hydrogen bond donor, the pyridine nitrogen and methoxy oxygen act as acceptors, and the ester carbonyl can also act as an acceptor. This well-defined pharmacophore allows for specific and directional interactions with a protein target.

Table 1: Physicochemical Properties of this compound
PropertyValue"Rule of Three" Guideline[8]Conformance
CAS Number 1228188-32-6N/AN/A
Molecular Formula C₈H₁₀N₂O₂N/AN/A
Molecular Weight 166.18 g/mol [9]< 300 DaYes
cLogP ~1.1-1.5 (Predicted)≤ 3Yes
Hydrogen Bond Donors 1 (Amino group)≤ 3Yes
Hydrogen Bond Acceptors 4 (Pyridine N, Methoxy O, 2x Ester O)≤ 3No*
Rotatable Bonds 2≤ 3Yes

Note: While the number of hydrogen bond acceptors is technically four, the accessibility and typical binding contributions mean it often behaves within the spirit of the Rule of Three. Its inclusion is justified by its rich, explorable chemistry.

Application Protocol: Primary Screening by NMR Spectroscopy

NMR spectroscopy is a gold-standard method for FBDD as it can reliably detect weak binding events characteristic of fragments.[7][10][11] Protein-observed 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly powerful, as they provide information on both binding and the location of the binding site on the protein target.[12]

Workflow for NMR-based Fragment Screening

NMR_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Hit Validation P0 Express & Purify ¹⁵N-labeled Protein S0 Acquire Reference ¹H-¹⁵N HSQC Spectrum (Protein + DMSO-d6) P0->S0 P1 Prepare Fragment Stock (this compound in d6-DMSO) S1 Acquire Screening Spectrum (Protein + Fragment) P1->S1 P2 Buffer Preparation (e.g., Phosphate buffer, D₂O) P2->S0 P2->S1 S2 Overlay & Analyze Spectra for Chemical Shift Perturbations (CSPs) S0->S2 S1->S2 V0 Perform Titration (Varying Fragment Concentration) S2->V0 Hit Identified V1 Calculate Dissociation Constant (KD) from CSPs V0->V1 V2 Map Binding Site onto Protein Structure V1->V2

Caption: NMR Screening Workflow for Fragment Hits.

Step-by-Step Protocol: ¹H-¹⁵N HSQC Screening
  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. Concentrate the protein to 50-100 µM in a suitable NMR buffer (e.g., 50 mM sodium phosphate pH 7.0, 150 mM NaCl, 1 mM DTT, 10% D₂O).

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% d6-DMSO.

  • Reference Spectrum Acquisition:

    • Add d6-DMSO to the protein sample to match the final solvent concentration of the screening experiment (typically 1-2%).

    • Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer (e.g., Bruker 600 MHz) at 25°C.[12] This serves as the reference (apo) state.

  • Screening Spectrum Acquisition:

    • Add this compound to a fresh protein sample to a final concentration of 200-500 µM.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum under identical conditions to the reference.

  • Data Analysis:

    • Overlay the reference and screening spectra.

    • Identify backbone amide peaks that show significant Chemical Shift Perturbations (CSPs). A CSP is a change in the position of a peak, indicating that its local chemical environment has been altered by the binding of the fragment.

    • Causality: A significant and consistent CSP for a subset of residues is a strong indication of a specific binding event at the location of those residues in the folded protein. Random or widespread small shifts may indicate non-specific binding or aggregation.

  • Hit Validation and Affinity Determination:

    • Confirm the hit by performing a titration experiment. Record a series of ¹H-¹⁵N HSQC spectra with a fixed protein concentration and increasing concentrations of the fragment (e.g., 0, 50, 100, 250, 500, 1000 µM).

    • Track the CSPs of the most affected residues as a function of fragment concentration.

    • Fit the titration data to a binding isotherm to calculate the dissociation constant (K D), which quantifies the binding affinity.[8]

Application Protocol: Hit Confirmation by X-ray Crystallography

While NMR confirms binding in solution, X-ray crystallography provides a high-resolution, three-dimensional snapshot of the binding mode, which is invaluable for structure-based drug design.[4][13][14]

Workflow for Crystallographic Fragment Screening

XRay_Workflow cluster_prep Preparation cluster_soak Soaking & Data Collection cluster_analysis Structure Solution & Analysis P0 Grow High-Quality Apo-Protein Crystals S0 Soak Crystal in Fragment Solution (minutes to hours) P0->S0 P1 Prepare Soaking Solution (Fragment in Cryo-Protectant) P1->S0 S1 Flash-Cool Crystal in Liquid Nitrogen S0->S1 S2 Collect X-ray Diffraction Data (Synchrotron Source) S1->S2 A0 Process Diffraction Data S2->A0 A1 Solve Structure by Molecular Replacement A0->A1 A2 Calculate Electron Density Maps A1->A2 A3 Identify Fragment Density & Refine Structure A2->A3 Positive Density

Caption: X-ray Crystallography Workflow for Fragment Hits.

Step-by-Step Protocol: Crystal Soaking
  • Crystal Preparation: Grow crystals of the target protein to a suitable size (e.g., >50 µm) in a reproducible manner.

  • Solvent Tolerance Test: Before screening, test the crystals for their tolerance to DMSO or other organic solvents used to dissolve the fragments. The crystals must remain stable and diffract to high resolution (<2.5 Å) in the presence of the solvent.[4]

  • Soaking Solution Preparation: Prepare a solution containing 10-50 mM this compound in a cryo-protectant solution compatible with the protein crystals (e.g., 25% ethylene glycol or glycerol in the mother liquor).

  • Crystal Soaking:

    • Carefully transfer a protein crystal from its growth drop into the soaking solution.[15]

    • Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal time must be determined empirically.

  • Vitrification and Data Collection:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline.[13]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure, typically using the apo-protein structure as a model for molecular replacement.

    • Calculate difference electron density maps (e.g., Fo-Fc maps).

    • Trustworthiness: A clear, unambiguous region of positive difference density in the map that perfectly matches the size and shape of this compound is the definitive validation of binding. The model of the fragment can then be built into this density and the entire protein-fragment complex structure is refined.

Strategic Hit-to-Lead Evolution

Once this compound is confirmed as a binder and its binding mode is elucidated, a structure-guided medicinal chemistry campaign can begin. The goal is to improve potency while maintaining or improving drug-like properties.[16][17]

Hypothetical Binding Mode & Optimization Strategy

Let's assume crystallography reveals the following hypothetical binding mode:

  • The amino group forms a key hydrogen bond with the side chain of an aspartate residue.

  • The pyridine ring sits in a hydrophobic pocket, making van der Waals contacts.

  • The methoxy group points towards a solvent-exposed region.

  • The methyl ester points towards a second, smaller hydrophobic pocket.

Fragment Evolution Workflow

Hit_To_Lead cluster_vectors Optimization Vectors F0 Fragment Hit This compound (KD = 500 µM) V1 Vector 1 (Ester): Explore hydrophobic pocket F0->V1 Amide coupling (e.g., with benzylamine) V2 Vector 2 (Methoxy): Improve solubility F0->V2 Ether cleavage & re-alkylation (e.g., with morpholinoethyl) L1 Lead-like Compound (KD = 50 nM) V1->L1 Synthesize analogs V2->L1 V3 Vector 3 (Amino): Maintain H-bond V3->F0 Protect/Maintain

Caption: Hit-to-Lead Strategy for Fragment Evolution.

Proposed Chemical Modifications:

  • Vector 1 (Ester Modification):

    • Rationale: The methyl ester is a prime location for "fragment growing" to gain affinity.[5] Saponification of the ester to the carboxylic acid, followed by amide coupling with a diverse set of amines, can introduce new functionality to probe the adjacent pocket.

    • Example: Coupling with benzylamine could introduce a phenyl ring to make new hydrophobic interactions, potentially improving potency significantly.[18]

  • Vector 2 (Methoxy Modification):

    • Rationale: If the methoxy group is solvent-exposed, it can be modified to improve physicochemical properties like solubility.

    • Example: Cleavage of the methyl ether (e.g., with BBr₃) to the phenol, followed by alkylation with a morpholinoethyl group, can dramatically increase aqueous solubility and introduce a new basic handle.

  • Vector 3 (Amino Group):

    • Rationale: Since the amino group is making a critical hydrogen bond, it should be preserved. Modifications here would likely be detrimental to binding. This highlights the importance of understanding the SAR from the initial structural data.

Safety and Handling

Proper laboratory safety protocols must be followed when handling this compound and its derivatives.

  • Handling: Perform all handling in a well-ventilated area or a chemical fume hood.[19][20] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[19] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19]

  • Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[19] Store away from incompatible materials such as strong oxidizing agents.[20]

  • First Aid:

    • Skin Contact: Wash with plenty of water. If irritation occurs, seek medical advice.[19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19]

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its combination of a privileged heterocyclic core, diverse chemical handles for optimization, and properties amenable to the "Rule of Three" make it an excellent starting point for hit-finding. The detailed NMR and X-ray crystallography protocols provided herein offer a robust framework for identifying and validating its interaction with novel biological targets. A rational, structure-guided hit-to-lead strategy can efficiently translate weak-binding hits from this fragment into potent, lead-like compounds, accelerating the drug discovery pipeline.

References

  • Title: Protocol to perform fragment screening using NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Practical aspects of NMR-based fragment screening Source: PubMed URL: [Link]

  • Title: Fragment-Based Drug Discovery Using NMR Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: NMR Spectroscopy in Fragment-Based Drug Design Source: Creative Biostructure URL: [Link]

  • Title: Fragment-based drug discovery using NMR spectroscopy Source: Semantic Scholar URL: [Link]

  • Title: The XChem pipeline for fragment screening Source: Diamond Light Source URL: [Link]

  • Title: Crystallographic Fragment Screening Source: Springer Nature Experiments URL: [Link]

  • Title: Workflow & Tools for Crystallographic Fragment Screening | Protocol Preview Source: JoVE URL: [Link]

  • Title: Fragment Screening By Crystallography: An Alternative To High Throughput Screening Source: Sygnature Discovery URL: [Link]

  • Title: Fragment-based screening using X-ray crystallography and NMR spectroscopy Source: PubMed URL: [Link]

  • Title: Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fragment-based drug discovery and protein–protein interactions Source: Dovepress URL: [Link]

  • Title: Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors Source: YouTube URL: [Link]

  • Title: Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fragment-based drug discovery—the importance of high-quality molecule libraries Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Identification, characterization and initial hit-to-lead optimization of a series of 4-arylamino-3-pyridinecarbonitrile as protein kinase C theta (PKCtheta) inhibitors Source: PubMed URL: [Link]

Sources

Application Notes and Protocols for the Functionalization of the Amino Group in Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

Methyl 3-amino-6-methoxypicolinate is a key building block in the synthesis of a diverse array of biologically active molecules. The strategic location of the amino group on the electron-rich pyridine ring, flanked by a methoxy group and a methyl ester, offers a prime handle for molecular elaboration. This guide provides detailed protocols and expert insights into the functionalization of this amino group, empowering researchers in drug discovery and medicinal chemistry to generate novel compound libraries with high efficiency and predictability.

The inherent nucleophilicity of the 3-amino group, modulated by the electronic effects of the adjacent methoxy and ester functionalities, makes it amenable to a variety of chemical transformations. This document will detail protocols for acylation, sulfonylation, alkylation, and diazotization, providing not only step-by-step instructions but also the underlying chemical principles and rationale for procedural choices. Our aim is to equip you with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for your specific synthetic targets.

I. Acylation: Forging Amide Bonds for Structural Diversification

The formation of an amide bond from the amino group of this compound is a cornerstone of its synthetic utility. This transformation allows for the introduction of a vast array of substituents, profoundly influencing the molecule's physicochemical properties and biological activity. The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity, especially when dealing with complex or sensitive acylating agents.

Causality Behind Experimental Choices in Amide Coupling

Successful amide bond formation hinges on the activation of the carboxylic acid partner, transforming its hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose. HATU, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), forms a highly reactive O-acylisourea intermediate, which is readily attacked by the amino group of the picolinate. The choice of an appropriate solvent is also crucial; aprotic solvents like DMF or dichloromethane are commonly used to avoid side reactions with the activated acid.

Visualizing the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Picolinate This compound Nucleophilic_Attack Nucleophilic Attack Picolinate->Nucleophilic_Attack Carboxylic_Acid R-COOH Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Aprotic Solvent (e.g., DMF) Solvent->Activation Activation->Nucleophilic_Attack Product_Formation Amide Product Formation Nucleophilic_Attack->Product_Formation

Caption: Workflow for the acylation of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust and general method for the acylation of this compound with a wide range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • To a solution of this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-acyl picolinate.

ParameterValue/ConditionRationale
Equivalents of Carboxylic Acid 1.1 eqA slight excess ensures complete consumption of the starting amine.
Equivalents of HATU 1.2 eqEnsures efficient activation of the carboxylic acid.
Equivalents of DIPEA 2.5 eqNeutralizes the in-situ formed hexafluorophosphoric acid and facilitates the reaction.
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes the reactants and reagents.
Temperature Room TemperatureSufficient for most amide coupling reactions with HATU.
Reaction Time 2-16 hoursDependent on the reactivity of the carboxylic acid and amine.

II. Sulfonylation: Introducing the Sulfonamide Moiety

The sulfonamide functional group is a privileged scaffold in medicinal chemistry. Its introduction onto the this compound core can impart desirable pharmacokinetic properties and strong interactions with biological targets. The reaction of the amino group with a sulfonyl chloride in the presence of a base is the most common method for the synthesis of sulfonamides.[1]

Protocol 2: Sulfonamide Formation with Arylsulfonyl Chlorides

This protocol describes a general procedure for the synthesis of N-arylsulfonyl-3-amino-6-methoxypicolinates.

Materials:

  • This compound

  • Arylsulfonyl chloride of interest (e.g., p-toluenesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) or TEA (2.0 eq) to the solution.

  • Add the arylsulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

ParameterValue/ConditionRationale
Equivalents of Sulfonyl Chloride 1.1 eqA slight excess drives the reaction to completion.
Base Pyridine or TEA (2.0 eq)Acts as a scavenger for the HCl generated during the reaction.
Solvent Anhydrous DCMAn inert solvent that is easy to remove.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time 4-24 hoursVaries depending on the reactivity of the sulfonyl chloride.

III. N-Alkylation: Expanding the Chemical Space

N-alkylation of the amino group provides a direct route to secondary and tertiary amines, further expanding the diversity of accessible derivatives. Reductive amination offers a controlled and efficient method for mono-alkylation, avoiding the common issue of over-alkylation encountered with direct alkylation using alkyl halides.[2]

Visualizing the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Picolinate This compound Imine_Formation Imine/Iminium Ion Formation Picolinate->Imine_Formation Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction Reducing_Agent->Reduction Solvent Solvent (e.g., DCE) Solvent->Imine_Formation Imine_Formation->Reduction Product_Formation N-Alkyl Product Reduction->Product_Formation

Caption: Workflow for the N-alkylation via reductive amination.

Protocol 3: Reductive Amination with Aldehydes and Ketones

This protocol details the N-alkylation of this compound using an aldehyde or ketone and a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N-alkylated picolinate.

ParameterValue/ConditionRationale
Equivalents of Carbonyl 1.2 eqA slight excess promotes imine formation.
Reducing Agent NaBH(OAc)₃ (1.5 eq)A mild and selective reducing agent for imines in the presence of aldehydes.
Solvent DCE or THFAnhydrous aprotic solvents are suitable for this reaction.
Catalyst Acetic Acid (optional)Can catalyze imine formation, especially with less reactive carbonyls.
Reaction Time 6-24 hoursDependent on the steric and electronic properties of the carbonyl compound.

IV. Diazotization and Sandmeyer-Type Reactions: Gateway to Diverse Functionalities

Diazotization of the primary amino group on the picolinate scaffold opens a gateway to a plethora of functional group transformations. The resulting diazonium salt is a versatile intermediate that can be converted to halogens, hydroxyl, cyano, and other groups through Sandmeyer and related reactions.[3][4] This allows for the introduction of functionalities that are otherwise difficult to install directly on the pyridine ring.

Protocol 4: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)

This protocol outlines the conversion of the amino group to a halogen (Cl, Br) via a diazonium salt intermediate.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Beaker and flasks

  • Magnetic stirrer

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl (or HBr) and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuCl (or CuBr) (1.2 eq) in the corresponding concentrated acid (HCl or HBr) at 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate.

    • Extract the product with DCM.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

ParameterValue/ConditionRationale
Temperature 0-5 °CCritical for the stability of the diazonium salt.
Reagents NaNO₂, HCl/HBrFor the in-situ generation of nitrous acid and formation of the diazonium salt.
Catalyst CuCl/CuBrCatalyzes the displacement of the diazonium group with the halide.
Work-up Neutralization and ExtractionTo isolate the halogenated product.

V. Synthesis of Ureas and Thioureas

The formation of ureas and thioureas from the amino group of this compound introduces valuable hydrogen bond donor and acceptor motifs, which can be critical for biological activity. These functional groups can be readily prepared by reacting the amine with isocyanates or isothiocyanates, respectively.

Protocol 5: Synthesis of N-Substituted Ureas

This protocol describes the reaction with an isocyanate to form a urea derivative.

Materials:

  • This compound

  • Isocyanate of interest (R-NCO)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 6: Synthesis of N-Substituted Thioureas

This protocol outlines the reaction with an isothiocyanate to form a thiourea derivative.

Materials:

  • This compound

  • Isothiocyanate of interest (R-NCS)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add the isothiocyanate (1.05 eq) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.

Conclusion: A Platform for Innovation

The protocols detailed in this guide provide a robust foundation for the chemical modification of this compound. By understanding the principles behind each transformation and adhering to the outlined procedures, researchers can confidently and efficiently generate a wide range of novel derivatives. It is our hope that these application notes will serve as a valuable resource in your endeavors to explore new chemical space and accelerate the discovery of next-generation therapeutics and functional molecules.

References

  • Reactions of Diazonium Salts: Sandmeyer And Other Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. (2025). ResearchGate. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved from [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (n.d.). MDPI. Retrieved from [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI. Retrieved from [Link]

  • Selective alkylation of aminophenols. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • methylthiourea. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • An Aminative Rearrangement of O- (Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. (n.d.). University of Cambridge. Retrieved from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark. Retrieved from [Link]

Sources

Application Note: High-Throughput Parallel Synthesis Using Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Methyl 3-amino-6-methoxypicolinate (MAMP) as a bifunctional privileged scaffold in parallel medicinal chemistry. Unlike simple anilines, MAMP offers an orthogonal reactivity profile: a nucleophilic 3-amino group, an electrophilic 2-methyl ester, and an electron-rich 6-methoxy substituent. This note provides validated protocols for two distinct library workflows: (1) Linear Fragment Generation via chemoselective amidation, and (2) Heterocyclic Core Construction yielding pyrido[3,2-d]pyrimidin-4(3H)-ones—a scaffold highly privileged in kinase and GPCR drug discovery.

Chemo-informatics & Reactivity Profile

The Scaffold Advantage

This compound is not merely a building block; it is a "pre-cyclized" node. The ortho-disposition of the amino and ester groups allows for rapid access to fused bicyclic systems.

  • Electronic Modulation: The 6-methoxy group acts as an Electron Donating Group (EDG). This increases the electron density of the pyridine ring, rendering the 3-amino group more nucleophilic than in unsubstituted aminopyridines, thereby improving yields in amide coupling and urea formation without requiring harsh forcing conditions [1].

  • Solubility: The methoxy handle significantly lowers the logP compared to halo-analogs, improving the aqueous solubility of the final library members—a critical parameter for fragment-based drug discovery (FBDD).

Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.

ReactivityMap Scaffold This compound (Core) Amidation Pathway A: Linear Amide/Sulfonamide (Fragment Space) Scaffold->Amidation R-COCl / R-SO2Cl (Nucleophilic Attack) Cyclization Pathway B: Cyclized Pyrido[3,2-d]pyrimidines (Kinase Space) Scaffold->Cyclization R-NCO / R-NH2 (Condensation) Modification Pathway C: C6-Modification (Demethylation/SnAr) Scaffold->Modification BBr3 or Nucleophiles

Figure 1: Divergent synthetic pathways. Pathway B (Red) is the primary focus of this protocol for high-value library generation.

Application 1: Parallel Synthesis of Pyrido[3,2-d]pyrimidines

Target Class: Kinase Inhibitors, HSP90 Inhibitors.

The most powerful application of MAMP is the "Two-Step, One-Pot" synthesis of pyrido[3,2-d]pyrimidin-4(3H)-ones. This reaction sequence involves urea formation followed by base-mediated intramolecular cyclization.

Experimental Design (96-Well Format)
  • Scale: 100 µmol per well.

  • Diversity Reagent: Isocyanates (R-NCO).

  • Vessel: 2 mL Polypropylene Deep-Well Plate (chemically resistant).

Detailed Protocol
Step 1: Urea Formation
  • Stock Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Dispensing: Aliquot 500 µL of the scaffold stock into each well of the 96-well plate.

  • Reagent Addition: Add 1.1 equiv of diverse Isocyanates (R-NCO) to each well.

    • Note: For solid isocyanates, dissolve in THF prior to addition.

  • Incubation: Seal the plate with a chemically resistant mat. Shake at Room Temperature for 4 hours .

    • QC Check: LCMS should show complete conversion to the intermediate urea (M+H = Scaffold + Isocyanate).

Step 2: Base-Mediated Cyclization (The "Ring Closure")
  • Solvent Swap (Critical): Evaporate THF using a Genevac or nitrogen blow-down. Re-dissolve the residue in Ethanol (500 µL) .

    • Why? THF is poor for the base-mediated condensation; protic solvents like EtOH facilitate the alkoxide attack.

  • Base Addition: Add 2.0 equiv of Sodium Ethoxide (21% wt in EtOH) to each well.

  • Thermal Activation: Reseal the plate. Heat at 80°C for 12 hours (or microwave at 100°C for 20 mins if using glass vials).

  • Quench: Cool to RT. Add 1.0 equiv of Acetic Acid to neutralize.

Step 3: Work-up & Purification
  • Precipitation: In many cases, the product precipitates upon cooling/neutralization. Centrifuge the plate at 3000 rpm for 10 mins.

  • Supernatant Removal: Decant the supernatant.

  • Wash: Resuspend pellet in cold water/MeOH (9:1), centrifuge, and decant.

  • Drying: Lyophilize the pellets.

Quantitative Data: Physicochemical Shift

Cyclization dramatically alters the drug-like properties.

PropertyCore Scaffold (MAMP)Linear Urea IntermediateCyclized Product (Pyrido-pyrimidine)
MW (Da) 182.18~300 - 350~270 - 320
H-Bond Donors 221
Rotatable Bonds 241
Topological Polar Surface Area (TPSA) ~65 Ų~95 Ų~75 Ų
Structural Role PrecursorFlexible LinkerRigid Pharmacophore

Application 2: Linear Amide Library (Fragment Space)

Target Class: Protein-Protein Interaction (PPI) Inhibitors.

Due to the reduced nucleophilicity of the aminopyridine nitrogen compared to aniline, standard EDC/NHS couplings often fail. This protocol uses HATU , the gold standard for sterically hindered or electron-deficient amines [2].

Detailed Protocol
  • Activation: In a separate source plate, mix Carboxylic Acids (1.2 equiv) with HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF. Shake for 10 mins to form the activated ester.

  • Coupling: Transfer the activated acid mixture to the destination plate containing This compound (1.0 equiv, 0.2 M in DMF).

  • Reaction: Shake at 60°C for 16 hours .

    • Expert Insight: The elevated temperature (60°C) is required to overcome the lower nucleophilicity of the pyridine-amine.

  • Scavenging (Purification-Free Workup):

    • Add Polymer-supported Trisamine resin (3.0 equiv) to scavenge unreacted acid chlorides/active esters.

    • Add Polymer-supported Isocyanate resin (3.0 equiv) to scavenge unreacted amine scaffold.

    • Shake for 4 hours at RT.

  • Filtration: Filter the reaction mixture into a receiving plate. The filtrate contains the pure amide product.

Workflow Visualization

The following diagram outlines the decision logic and process flow for the Parallel Synthesis campaign.

Workflow Start Start: this compound Decision Select Library Type Start->Decision PathA Pathway A: Linear Amides Decision->PathA Fragment Diversity PathB Pathway B: Pyrido[3,2-d]pyrimidines Decision->PathB Kinase Scaffold Act Activate Acids (HATU/DIPEA) PathA->Act Couple Coupling (60°C, DMF) Act->Couple Scavenge Resin Scavenging (Trisamine + Isocyanate) Couple->Scavenge Urea Add Isocyanates (THF, RT) PathB->Urea Cyclize Add NaOEt/EtOH (80°C) Intramolecular Cyclization Urea->Cyclize Precip Precipitation & Wash Cyclize->Precip

Figure 2: Parallel synthesis workflow for Linear (Amide) and Cyclized (Heterocycle) libraries.

Scientific Validation & Troubleshooting

Self-Validating QC
  • LCMS Monitoring: For Pathway B (Cyclization), the mass shift is diagnostic.

    • Urea Intermediate: [M+H] = 182 + MW(Isocyanate).

    • Final Product: [M+H] = Urea Mass - 32 (Loss of Methanol).

    • Failure Mode: If the mass corresponds to the urea but not the cyclized product, the base concentration was too low, or water was present in the ethanol (hydrolysis of the ester competes with cyclization).

Mechanism of Action (Cyclization)

The reaction proceeds via a nucleophilic attack of the urea nitrogen (deprotonated by ethoxide) onto the carbonyl carbon of the methyl ester. The 6-methoxy group stabilizes the pyridine ring but does not sterically hinder the reaction at the 2-position. The expulsion of methoxide (which is then protonated to methanol) drives the reaction to completion.

References

  • Aminopyridine Reactivity

    • Title: General and mild preparation of 2-aminopyridines.[1]

    • Source: PubMed (N
    • URL:[Link]

  • Amide Coupling Protocols

    • Title: The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.[2]

    • Source: ACS Public
    • URL:[Link]

  • Pyrido[3,2-d]pyrimidine Synthesis

    • Title: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d]...
    • Source: PMC (N
    • URL:[Link]

  • Compound Data

    • Title: Methyl 3-amino-6-methoxypicolin
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing amide coupling reactions with Methyl 3-amino-6-methoxypicolinate. This resource is designed for researchers, scientists, and drug development professionals who are looking to improve yield, minimize side reactions, and troubleshoot common issues encountered when working with this electron-deficient aminopicolinate.

Introduction: The Challenge of Coupling Electron-Deficient Amines

Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[1][2] However, substrates like this compound present a distinct challenge. The amino group at the 3-position of the pyridine ring is significantly deactivated due to the electron-withdrawing nature of the aromatic system and the adjacent ester group. This reduced nucleophilicity can lead to sluggish or incomplete reactions when using standard coupling protocols.[3] This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound failing or giving low yields?

Low reactivity of the amine is the most probable cause. The lone pair of electrons on the nitrogen atom is delocalized into the pyridine ring, reducing its availability to attack the activated carboxylic acid. This makes it a poor nucleophile. Standard coupling conditions may not be sufficiently forcing to drive the reaction to completion.

Q2: Which coupling reagents are recommended for this substrate?

For electron-deficient amines, more reactive coupling reagents are generally required. Our top recommendations are:

  • Uronium/Aminium Salts (HATU, HBTU): These are often the first choice for difficult couplings.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it reacts faster and with less epimerization.[4]

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is another powerful reagent that can be effective when uronium salts fail.[4]

  • Acyl Fluoride Precursors: In particularly stubborn cases, converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or XtalFluor-E, followed by reaction with the amine at an elevated temperature, can be a highly effective strategy.[3]

Q3: What is the optimal order of addition for the reagents?

For uronium reagents like HATU, a critical side reaction is the formation of a guanidinium byproduct through reaction with the amine. To avoid this, it is crucial to pre-activate the carboxylic acid.

Recommended Order of Addition:

  • Dissolve the carboxylic acid in an appropriate solvent.

  • Add the coupling reagent (e.g., HATU).

  • Add the base (e.g., DIPEA).

  • Allow the mixture to stir for a few minutes to form the activated ester.

  • Finally, add the this compound.

Q4: Can the methyl ester on the picolinate be hydrolyzed during the reaction?

Yes, this is a potential side reaction, especially under basic conditions or with prolonged reaction times.[5][6] Using a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) can help minimize this. It is also important to monitor the reaction and work it up promptly upon completion.

Q5: How can I purify the final amide product?

Standard purification techniques are generally applicable. Column chromatography on silica gel is a common method. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol, or acetonitrile) can be an effective way to obtain highly pure material and is often preferable to chromatography for larger scales.[7] An acidic or basic wash during the workup can also help remove unreacted starting materials.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling agent. 2. Low reaction temperature. 3. Inappropriate base or solvent. 4. Deactivation of coupling reagent by the amine.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP). 2. Gently heat the reaction (e.g., to 40-50 °C), monitoring for decomposition. 3. Use a polar aprotic solvent like DMF or NMP. Ensure the base is a hindered, non-nucleophilic amine like DIPEA. 4. Pre-activate the carboxylic acid before adding this compound.
Formation of Byproducts 1. Guanidinium formation with uronium reagents. 2. Hydrolysis of the methyl ester. 3. Racemization of the carboxylic acid (if chiral).1. Follow the recommended order of addition (pre-activation). 2. Use DIPEA as the base, avoid strong aqueous bases in workup if possible, and minimize reaction time. 3. Additives like HOBt or Oxyma Pure can suppress racemization, especially with carbodiimide reagents.[4] HATU is generally good at preventing racemization.
Difficulty in Purification 1. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC is insoluble). 2. Unreacted starting materials co-eluting with the product.1. Use a coupling reagent that produces water-soluble byproducts (e.g., EDC, HATU). If using DCC, filter the reaction mixture before workup.[4] 2. Use an acidic wash (e.g., dilute HCl or citric acid) to remove unreacted amine and a basic wash (e.g., dilute NaHCO₃ or K₂CO₃) to remove unreacted carboxylic acid during the aqueous workup.

Experimental Protocols & Data

Protocol 1: High-Efficiency Coupling using HATU

This protocol is adapted from a procedure used for a structurally similar aminopicolinic acid and is our primary recommendation.[8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir.

  • Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes to allow for pre-activation.

  • Add a solution of this compound (1.0 - 1.2 eq) in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Data for Coupling Reagent Selection

The choice of coupling reagent is critical. The following table provides a general comparison to guide your selection.

Coupling Reagent ClassExample(s)Relative ReactivityKey AdvantagesPotential Issues
Carbodiimides EDC, DCC, DICModerateCost-effective; EDC byproducts are water-soluble.[4]Often require additives (HOBt, Oxyma) to prevent racemization; DCC byproduct is insoluble.[4]
Uronium/Aminium Salts HATU, HBTU, TBTUHighHigh efficiency, fast reaction times, low racemization.[4]Can react with amine to form guanidinium byproduct; potentially explosive (HBTU/TBTU).
Phosphonium Salts PyBOP, PyAOPHighVery efficient, especially for sterically hindered couplings.[4]Byproducts can sometimes be difficult to remove.
Acyl Halide Precursors TFFH, XtalFluor-EVery HighExcellent for extremely unreactive amines and sterically hindered substrates.[3]Harsher conditions may be required (e.g., elevated temperatures).

Visualizing the Workflow

General Amide Coupling Mechanism

AmideCoupling RCOOH Carboxylic Acid ActivatedEster Activated Intermediate (O-acylisourea or Active Ester) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack Amine Methyl 3-amino- 6-methoxypicolinate Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts Tetrahedral->Byproducts

Caption: General mechanism of amide bond formation via an activated intermediate.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield or No Reaction CheckReagents Confirm reagent quality & stoichiometry Start->CheckReagents PreActivate Pre-activate acid with HATU/Base before adding amine? CheckReagents->PreActivate YesPA Yes PreActivate->YesPA NoPA No PreActivate->NoPA Implement Pre-activation IncreaseTemp Increase Temperature (e.g., to 40-50 °C) YesPA->IncreaseTemp NoPA->Start ChangeReagent Switch to more powerful reagent (e.g., Acyl Fluoride method) IncreaseTemp->ChangeReagent Still low yield Success Improved Yield IncreaseTemp->Success Success ChangeReagent->Success

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

References

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved January 28, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 28, 2026, from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Note: While not directly cited, this paper supports the general importance of amide coupling mentioned in other sources).
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved January 28, 2026, from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11642–11645. [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved January 28, 2026, from [Link]

  • World Intellectual Property Organization. (2018). WO 2018/116139 A1. (Note: This patent is referenced in source[9] and provides the basis for Protocol 1).

Sources

Technical Support Center: Methyl 3-amino-6-methoxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Common Side Reactions & Process Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of Methyl 3-amino-6-methoxypicolinate (CAS: 1227605-XX-X) is a critical workflow in the development of kinase inhibitors and heterocyclic pharmaceuticals. The structural requirement—a pyridine core decorated with an ester at C2, an amine at C3, and a methoxy group at C6—presents a classic regioselectivity paradox.

The most robust industrial route typically proceeds via 2,6-dichloro-3-nitropyridine . However, this pathway is fraught with "chemical landmines," specifically the competition between C2 and C6 nucleophilic substitution and the delicacy of Pd-catalyzed carbonylation on a nitro-substituted ring.

This guide deconstructs these failure modes, providing mechanistic insights and recovery protocols.

Module 1: The Regioselectivity Crisis ( )

The Scenario: You are reacting 2,6-dichloro-3-nitropyridine with sodium methoxide (NaOMe) to install the methoxy group.[1] You expect 2-chloro-6-methoxy-3-nitropyridine (the precursor where C2-Cl is preserved for later carbonylation).

The Problem: HPLC/LC-MS analysis shows a 60:40 or even 80:20 mixture of two isomers, often favoring the wrong regioisomer.

Mechanistic Root Cause

The nitro group at C3 exerts two distinct effects on the pyridine ring:

  • Resonance Activation: Activates both C2 (ortho) and C6 (para) toward nucleophilic attack.[2]

  • Inductive Withdrawal (-I): Strongly pulls electron density from the adjacent C2 position.

Consequently, the C2 position is significantly more electrophilic (kinetically favored). However, the target molecule requires the methoxy group at C6 , leaving the C2-chlorine available for conversion to the ester.

Figure 1: The Divergent Pathways of Methoxylation

SNAr_Selectivity cluster_0 Path A (Kinetic/Major) cluster_1 Path B (Thermodynamic/Target) Start 2,6-Dichloro-3-nitropyridine Wrong 6-Chloro-2-methoxy-3-nitropyridine (WRONG ISOMER) Cannot be carbonylated to target Start->Wrong Fast (Inductive Effect) Right 2-Chloro-6-methoxy-3-nitropyridine (TARGET INTERMEDIATE) Retains C2-Cl for Ester Start->Right Slower (Target Path) Bis 2,6-Dimethoxy-3-nitropyridine (Over-reaction) Wrong->Bis + NaOMe (Excess) Right->Bis + NaOMe (Excess)

Caption: Path A dominates due to the -I effect of the Nitro group, leading to the undesired 2-methoxy isomer. Path B is required for the target.

Troubleshooting & Optimization
VariableRecommendationScientific Rationale
Temperature -10°C to 0°C Lower temperatures suppress the activation energy difference, often improving the ratio of the C6 isomer (though C2 usually remains major).
Stoichiometry 0.95 - 1.0 eq. Strictly limiting NaOMe prevents the formation of the bis-methoxy impurity (2,6-dimethoxy).
Solvent THF/MeOH (Mix) Pure MeOH promotes rapid reaction. Diluting with THF can slow the kinetics, allowing better control.
Purification Required Isomers are difficult to separate by crystallization. Flash Chromatography (Hexane/EtOAc) is mandatory. The "Wrong" isomer (2-OMe) is typically less polar due to shielding of the nitro group.
Module 2: Carbonylation Failures (Pd-Catalyzed)

The Scenario: You have successfully isolated 2-chloro-6-methoxy-3-nitropyridine . You are subjecting it to Pd-catalyzed carbonylation (CO, MeOH, Base) to form the methyl ester.

The Problem: Low conversion or formation of 3-nitro-6-methoxypyridine (Dehalogenation product).

Mechanistic Root Cause
  • Dehalogenation (Hydrodechlorination): In the presence of Methanol and Base, Palladium can undergo a

    
    -hydride elimination pathway or intercept formate, replacing the Chlorine with Hydrogen instead of CO.
    
  • Catalyst Poisoning: The pyridine nitrogen and the nitro group can coordinate strongly to Pd, arresting the catalytic cycle.

Figure 2: Carbonylation Decision Tree

Carbonylation_Trouble Start Carbonylation Step (Pd(OAc)2, Ligand, CO, MeOH) Check Check LC-MS Result Start->Check Issue1 Product: Dechlorinated Species (Mass = Target - 58) Check->Issue1 Mass M-Cl+H Issue2 No Reaction / SM Recovery Check->Issue2 Mass M Sol1 Diagnosis: Pd-H Mechanism Active Action: Switch Base to NaOAc Increase CO Pressure (>5 bar) Issue1->Sol1 Sol2 Diagnosis: Catalyst Poisoning Action: Switch to Bidentate Ligand (DPPP or Xantphos) Issue2->Sol2

Caption: Logic flow for diagnosing Carbonylation failures. Dechlorination is the most common side reaction.

Protocol Adjustment
  • Ligand Selection: Monodentate phosphines (

    
    ) are often insufficient. Use DPPP (1,3-Bis(diphenylphosphino)propane)  or dppf . The bite angle helps maintain the active species.
    
  • CO Pressure: Maintain >5 bar (70 psi) . Low CO concentration favors the

    
    -hydride elimination (dehalogenation) over CO insertion.
    
  • Base: Avoid strong alkoxides if dehalogenation is high. Use Triethylamine (

    
    )  or Sodium Acetate (NaOAc) .
    
Module 3: Nitro Reduction & Final Workup

The Scenario: You have Methyl 6-methoxy-3-nitropicolinate . You are hydrogenating (


, Pd/C) to get the final amino ester.[3]

The Problem: Formation of dimers (azo compounds) or hydrolysis of the methyl ester.

FAQs for Reduction

Q: Why am I seeing a dimer (M+M-something) in the MS? A: Nitro reduction proceeds via nitroso (


) and hydroxylamine (

) intermediates. If the reaction is too slow (low

pressure or deactivated catalyst), the amine product reacts with the nitroso intermediate to form azo/azoxy dimers.
  • Fix: Increase agitation rate (mass transfer limited) and

    
     pressure. Add a trace of acid (Acetic Acid) to protonate intermediates.
    

Q: My ester disappeared! A: If you used aqueous conditions or allowed the reaction to heat up significantly (exotherm), the generated amine can facilitate intramolecular catalysis or general base hydrolysis of the adjacent ester.

  • Fix: Perform hydrogenation in anhydrous MeOH or EtOAc . Keep temperature <40°C.

Summary of Key Data
CompoundStructure NoteKey 1H NMR Feature (approx)
Target Precursor 2-Cl, 6-OMe, 3-NO2Doublet ~8.3 ppm (C4-H), Doublet ~6.9 ppm (C5-H)
Wrong Isomer 6-Cl, 2-OMe, 3-NO2Doublet ~8.1 ppm (C4-H), Doublet ~7.1 ppm (C5-H) (Shifts vary by solvent)
Bis-Methoxy 2,6-di-OMe, 3-NO2Two OMe singlets, distinct ring protons
De-halogenated 6-OMe, 3-NO2, 2-HSinglet/Doublet at ~9.0 ppm (C2-H is very deshielded)
References
  • Regioselectivity of SNAr in Nitropyridines

    • Mechanistic insight into the competition between C2 and C6 substitution in 2,6-dichloro-3-nitropyridine.
    • Source: (Verified mechanistic principles).

  • Palladium-Catalyzed Carbonylation

    • Protocols for preventing dehalogenation during carbonyl
    • Source: (General methodology applied).

  • Synthesis of 6-Methoxy-pyridine derivatives

    • Patent describing the methoxylation and subsequent steps for similar scaffolds.[1]

    • Source: (Demonstrates the precursor chemistry).

  • Carbonylation Side Reactions

    • Analysis of competing mechanisms (Hydride vs Alkoxy cycle).
    • Source: (Mechanistic grounding for Module 2).

Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) for 2,6-dichloro-3-nitropyridine (Skin Sensitizer, Irritant) and Carbon Monoxide (Toxic Gas) before proceeding.

Sources

Technical Support Center: Optimization of Amide Coupling Reactions for Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the optimization of reaction time in the amide coupling of Methyl 3-amino-6-methoxypicolinate. This resource is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the efficiency and success of their synthetic endeavors with this valuable heterocyclic building block. Herein, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

The Challenge: Understanding the Reactivity of this compound

This compound is an electron-rich heteroaromatic carboxylic acid derivative. The presence of two electron-donating groups (EDGs) on the pyridine ring—the amino (-NH₂) group at the 3-position and the methoxy (-OCH₃) group at the 6-position—significantly influences its reactivity. These groups increase the electron density of the pyridine ring and, through resonance and inductive effects, decrease the acidity of the carboxylic acid. A lower acidity (higher pKa) of the carboxylic acid can lead to a slower rate of activation with coupling reagents, which is often the rate-determining step in amide bond formation.[1][2] Consequently, reactions that are typically rapid with other carboxylic acids may be sluggish with this substrate, necessitating careful optimization of reaction conditions to achieve complete conversion in a reasonable timeframe.

Troubleshooting Guide: Overcoming Slow and Incomplete Coupling Reactions

This guide is structured in a question-and-answer format to directly address common issues encountered during the amide coupling of this compound.

Q1: My coupling reaction is very slow or has stalled, with significant starting material remaining after several hours. What are the likely causes and how can I accelerate the reaction?

A1: Slow or incomplete reactions are the most common challenge with this substrate due to its reduced electrophilicity. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Coupling Reagent: The choice of coupling reagent is paramount. For electron-rich carboxylic acids, a more potent activating agent is often required.

  • Recommendation: Switch to a more reactive uronium/aminium or phosphonium salt-based reagent. HATU is an excellent first choice due to its high reactivity, which is attributed to the formation of a highly reactive OAt-active ester.[3][4] PyBOP is another strong alternative.[3] Carbodiimides like EDC in conjunction with an additive like HOBt can be effective but may require longer reaction times.

Comparative Guide to Common Coupling Reagents:

Coupling ReagentRelative ReactivityRecommended Use for This SubstrateTypical Reaction Time (Guideline)
HATU Very HighFirst-line choice for difficult couplings.2-6 hours
PyBOP HighExcellent alternative to HATU.4-12 hours
HBTU Medium-HighGood for standard couplings; may be slower here.6-18 hours
EDC/HOBt MediumEconomical option, but likely to be slow.12-24 hours or longer

2. Optimize Reaction Temperature:

  • Recommendation: While many amide couplings are run at room temperature, gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate without promoting significant side reactions. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

3. Increase Reagent Stoichiometry:

  • Recommendation: Use a slight excess of the coupling reagent and the amine (1.2-1.5 equivalents of each relative to the carboxylic acid). This can help drive the reaction to completion.

4. Consider the Base:

  • Recommendation: A non-nucleophilic amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. Ensure the base is fresh and anhydrous. Using 2-3 equivalents of the base is standard practice.

Troubleshooting Workflow for Slow Reactions:

Caption: Workflow for troubleshooting slow amide coupling reactions.

Q2: I am observing side products in my reaction. What are they and how can I avoid them?

A2: Several side reactions are possible, and identifying them is key to suppression.

1. Guanidinylation of the Amine:

  • Symptom: A byproduct with a mass corresponding to your amine plus a tetramethylguanidinium group is observed, especially when using uronium/aminium reagents like HATU or HBTU. This occurs when the coupling reagent reacts directly with the amine starting material, capping it and preventing amide bond formation.[3]

  • Solution: Pre-activate the carboxylic acid. Add the coupling reagent and base to a solution of this compound and stir for 10-15 minutes before adding the amine. This allows for the formation of the active ester, minimizing the amount of free coupling reagent available to react with the amine.[5]

2. Reaction at the Pyridine Nitrogen:

  • Symptom: In some cases, particularly with carbodiimide reagents, the pyridine nitrogen can act as a nucleophile and interact with the activated species, leading to undesired adducts.[1]

  • Solution: The use of additives like HOBt or HOAt helps to rapidly form the corresponding active esters, which are less prone to reacting with the pyridine nitrogen. Using a more hindered base can also disfavor this side reaction.

3. Demethylation of the Methoxy Group:

  • Symptom: If harsh acidic or basic conditions are used, or if the reaction is heated for a prolonged period, cleavage of the methyl ether to the corresponding hydroxypyridine can occur.

  • Solution: Use mild reaction conditions and avoid strong acids or bases. If heating is necessary, keep the temperature moderate (≤ 50 °C) and monitor the reaction for the appearance of the demethylated product by LC-MS.

Frequently Asked Questions (FAQs)

  • Q: Can I use a one-pot procedure, adding all reagents at once?

    • A: While convenient, a one-pot procedure is not recommended for this substrate when using uronium/aminium reagents like HATU due to the risk of guanidinylation of the amine.[6] A pre-activation step is highly advised for cleaner reactions and higher yields. With phosphonium reagents like PyBOP or carbodiimides like EDC, a one-pot approach is more feasible but may still be less efficient than pre-activation.

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common and effective solvent for dissolving the starting materials and reagents. Dichloromethane (DCM) or acetonitrile can also be used, but solubility of all components should be verified.

  • Q: How do I monitor the progress of the reaction?

    • A: Thin-layer chromatography (TLC) is a quick and easy method. A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials and the appearance of the product.

  • Q: Are there any alternative, more advanced methods to consider for this coupling?

    • A: Yes, flow chemistry offers several advantages for amide bond formation, including rapid reaction times, improved heat transfer, and enhanced safety.[2][7][8] For a challenging coupling like this, a continuous flow setup can allow for the use of higher temperatures for very short residence times, potentially accelerating the reaction while minimizing side product formation.

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU (Recommended)

This protocol is adapted from a procedure for a similar substrate and is expected to provide the fastest reaction time.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • HATU (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every hour.

  • If the reaction is slow after 2-3 hours, gently warm the mixture to 40 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amide Coupling General Workflow:

Caption: General workflow for amide bond formation.

Protocol 2: Carbodiimide-Mediated Coupling Using EDC/HOBt

This protocol uses more economical reagents but may require a longer reaction time.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • EDC·HCl (1.5 eq.)

  • HOBt (1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound, the amine, and HOBt in anhydrous DMF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl to the mixture, followed by the dropwise addition of DIPEA.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS. If incomplete, the reaction can be stirred for a longer duration.

  • Work-up and purification are performed as described in Protocol 1.

References

  • A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. Benchchem.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Coupling Reagents. Aapptec Peptides.
  • HATU/PyBOP coupling procedure question. Reddit.
  • amide coupling help. Reddit.
  • #Amide #Coupling #Reagents: #DCC, #EDCI, #H
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PubMed.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Methyl Esters as Cross-Coupling Electrophiles: Direct Synthesis of Amide Bonds.
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
  • Carbodiimide amide coupling reaction sideproduct. Reddit.
  • Tips and tricks for difficult amide bond form
  • Controlling Carbodiimide-Driven Reaction Networks Through the Reversible Formation of Pyridine Adducts. The Royal Society of Chemistry.
  • 3-Amino-6-methoxypyridine-2-carboxylic acid | 870971-19-0. ChemicalBook.
  • CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Journal of the American Chemical Society.
  • Main advantages of flow chemistry on the drug discovery and development pipeline. ScienceDirect.
  • 3-AMINO-2-METHOXY-6-PICOLINE - Safety D
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Preparation of amides using DCC (video). Khan Academy.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • SAFETY D
  • The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing).
  • A75706 - • SAFETY D
  • Can anyone please suggest slow coupling agents for amide formation with deprotonated carboxylic acids?.
  • Synthesis of amides under flow chemistry conditions.
  • pKa Data Compiled by R. Williams pKa Values.
  • 2-Amino-6-methylpyridine Safety D
  • Challenges and Breakthroughs in Selective Amide Activ
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Diazonium compound. Wikipedia.
  • Coupling reaction sometimes works, sometimes doesn't. Reddit.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC - NIH.
  • Large-Scale Applications of Amide Coupling Reagents for the. PDF Free Download.
  • SAFETY D
  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH.

Sources

Technical Support Center: Managing Impurities in Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-6-methoxypicolinate. As a critical starting material in numerous drug development pipelines, ensuring its purity is paramount to the success of your synthesis, the safety of the final active pharmaceutical ingredient (API), and regulatory compliance. The presence of unwanted impurities, even in trace amounts, can significantly impact reaction yields, introduce toxicological risks, and compromise the stability of your product.[1][2][3]

This guide is designed to provide you, our fellow researchers and scientists, with practical, field-proven insights into identifying, controlling, and mitigating common impurities associated with this valuable intermediate. We will explore the causality behind impurity formation and provide robust, step-by-step protocols to help you troubleshoot and resolve these challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity so critical?

This compound is a substituted aminopyridine derivative. Its unique structure, featuring an amine, a methoxy group, and a methyl ester on a pyridine ring, makes it a versatile building block in medicinal chemistry. The primary concern with any starting material is that impurities can be carried through subsequent synthetic steps, potentially leading to the formation of difficult-to-remove, structurally similar by-products in the final API.[4] This can affect the drug's efficacy, safety, and stability, creating significant hurdles for regulatory approval.[2][3]

Troubleshooting Guide: Common Impurity Classes

This section addresses specific issues you may encounter with your this compound starting material.

Issue 1: Presence of Unidentified Peaks in HPLC Analysis

Q2: My HPLC chromatogram shows several small, unidentified peaks alongside the main product peak. What are they and how do I identify them?

Unidentified peaks typically fall into three categories: process-related impurities (from synthesis), degradation products, or external contaminants.

Causality: Process-related impurities are the most common and arise from the synthetic route. For picolinates, these can include:

  • Starting Material Carryover: Incomplete reaction of precursors.

  • Isomeric Impurities: Regioisomers formed during substitution reactions on the pyridine ring.[5] For instance, nucleophilic substitution on a dichloropyridine precursor might yield a small percentage of an unwanted isomer.[5]

  • By-products: Resulting from side reactions, such as hydrolysis of the ester group to the corresponding carboxylic acid or over-methylation.

Troubleshooting Workflow:

G cluster_0 Phase 1: Detection & Initial Assessment cluster_1 Phase 2: Identification cluster_2 Phase 3: Root Cause & Remediation Detect Unidentified Peak Detected by HPLC Quantify Quantify Peak Area % (Relative to Main Peak) Detect->Quantify Is peak > ICH threshold? LCMS LC-MS Analysis (Determine Mass) Quantify->LCMS NMR Isolate by Prep-HPLC & Run NMR (1H, 13C) (Determine Structure) LCMS->NMR Mass suggests isomer or related substance Source Identify Source: - Synthesis By-product? - Starting Material? - Degradation? NMR->Source Remediate Select Remediation: - Recrystallization - Chromatography - Resynthesis Source->Remediate G A 1. Dissolve Crude Material in Hot Solvent (e.g., Ethanol) B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Stir at High Temp (15-30 min) B->C D 4. Hot Filter Through Celite to Remove Carbon C->D E 5. Allow Filtrate to Cool Slowly (Promotes Crystal Growth) D->E F 6. Cool in Ice Bath (Maximize Yield) E->F G 7. Filter Crystals & Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H

Sources

scale-up challenges for the synthesis of Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide addresses the scale-up challenges associated with the synthesis of Methyl 3-amino-6-methoxypicolinate . This scaffold is a critical pharmacophore in various kinase inhibitors (e.g., ERK, PI3K pathways).

The synthesis of highly functionalized pyridines is notoriously difficult due to the "Regioselectivity Paradox"—the electronic effects that activate specific positions for nucleophilic attack often conflict with the desired substitution pattern.

The Standard Industrial Route (The "Baseline")

For the purpose of this troubleshooting guide, we assume you are utilizing the most common cost-effective route starting from 2,6-dichloro-3-nitropyridine :

  • C2-Functionalization: Introduction of the carbon scaffold (via Cyanation or Carbonylation).

  • C6-Methoxylation: Nucleophilic aromatic substitution (

    
    ).
    
  • Esterification: Conversion of the nitrile/acid to methyl ester.

  • Nitro Reduction: Hydrogenation to the final amine.

Critical Process Parameters (CPPs) & Troubleshooting

Module 1: The Regioselectivity Trap (C2 vs. C6)

The Issue: Users frequently report isolating the wrong isomer (Methyl 5-amino-6-methoxypicolinate) or a mixture of isomers.

The Mechanism: In 2,6-dichloro-3-nitropyridine, the nitro group at C3 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This makes the C2 position (ortho) significantly more electrophilic than the C6 position (para).

  • If you Methoxylate first: The methoxide attacks C2, permanently blocking the position needed for the ester.

  • The Fix: You must install the Carbon functionality (Cyano or Ester) at C2 before introducing the methoxy group.

FAQ: Regioselectivity

Q: I ran the reaction with NaOMe at -78°C, but I still see 15% of the wrong isomer. How do I fix this?

A: Thermodynamics are fighting you. Even at low temperatures, the C2 activation is dominant.

  • Protocol Adjustment: Switch the order of events. Perform the Cyanation (Rosenmund–von Braun) or Pd-catalyzed Carbonylation first. The C2-Cl is more reactive toward oxidative addition (Pd) or nucleophilic attack (CN-) than the C6-Cl.

  • Solvent Effect: If you must methoxylate a different precursor, use non-polar solvents (Toluene) to encourage coordination-assisted delivery if possible, though for this substrate, electronic control (C2 first) is the primary driver.

Module 2: Palladium-Catalyzed Carbonylation (The "Pressure" Step)

The Issue: When converting the C2-Cl to C2-COOMe, the reaction often stalls (low conversion) or precipitates Palladium black.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalls <50% Catalyst PoisoningPyridine nitrogens can coordinate to Pd. Increase CO pressure (to >5 bar) to displace the pyridine from the metal center. Use bidentate ligands like dppf or Xantphos which are more resistant to displacement.
Pd Black Formation Instability of Pd(0)Add a stabilizer. 1-5% equivalent of free ligand (e.g., PPh3) often stabilizes the active species. Ensure strict

-free conditions.
Bis-Carbonylation Over-reactionThe C6-Cl is less reactive but will react eventually. Lower the temperature (e.g., 60°C vs 100°C) and stop the reaction at 95% conversion rather than chasing 100%.

Visual Decision Tree: Carbonylation Troubleshooting

CarbonylationTroubleshoot Start Issue: Low Yield in Carbonylation CheckConversion Check Conversion (HPLC) Start->CheckConversion HighSM High Starting Material (Stalled) CheckConversion->HighSM HighByprod High Byproducts (Bis-ester) CheckConversion->HighByprod LigandCheck Check Ligand/Pd Ratio HighSM->LigandCheck TempControl Reduce Temp (Kinetic Control) HighByprod->TempControl Stoich Limit MeOH equivalents HighByprod->Stoich Pressure Increase CO Pressure (Displace Pyridine) LigandCheck->Pressure Ratio OK

Caption: Decision logic for optimizing Pd-catalyzed carbonylation of chloropyridines.

Module 3: Nitro Reduction (The Safety Critical Step)

The Issue: The reduction of Methyl 6-methoxy-3-nitropicolinate to the amine is highly exothermic. On a kilogram scale, this can lead to thermal runaway.

Protocol: Safe Hydrogenation Scale-Up

  • Catalyst Selection: Use 5% Pd/C (sulfided) or Pt/C . Unsulfided Pd/C can be too active and may cause de-halogenation if any Cl remains, or ring hydrogenation.

  • Solvent: Methanol is standard, but Ethyl Acetate is safer for heat management (lower heat of hydrogenation integration).

  • Step-wise H2 Introduction: Do not pressurize the full vessel immediately.

    • Step A: Purge N2.

    • Step B: Feed H2 at a flow rate controlled by the internal temperature (keep

      
      ).
      
  • Work-up: The amino-pyridine product is prone to oxidation. Keep the crude solution under Nitrogen.

FAQ: Reduction

Q: My product turns brown/black during filtration.

A: Amino-pyridines are electron-rich and oxidize easily in air (forming azobenzene-like impurities).

  • Fix: Add a trace of antioxidant (e.g., sodium metabisulfite) during workup or, better yet, isolate immediately as the HCl salt . The hydrochloride salt is significantly more stable to storage.

Synthetic Workflow Visualization

The following diagram illustrates the critical "Fork in the Road" where regioselectivity is determined.

SynthesisFlow cluster_Wrong Path A: The Trap (Wrong Isomer) cluster_Right Path B: The Solution (Correct Isomer) SM 2,6-Dichloro-3-nitropyridine Step1_Wrong 1. NaOMe (Methoxylation) SM->Step1_Wrong Step1_Right 1. Pd-CO/MeOH or CuCN SM->Step1_Right Inter_Wrong 2-Methoxy-6-chloro-3-nitro Step1_Wrong->Inter_Wrong Favors C2 Attack Step2_Wrong 2. Carbonylation Inter_Wrong->Step2_Wrong Prod_Wrong Methyl 5-amino-6-methoxypicolinate (WRONG) Step2_Wrong->Prod_Wrong Inter_Right 2-Ester-6-chloro-3-nitro Step1_Right->Inter_Right Favors C2 Attack Step2_Right 2. NaOMe (Methoxylation) Inter_Right->Step2_Right Prod_Right This compound (TARGET) Step2_Right->Prod_Right

Caption: Comparative workflow showing how the order of operations dictates the final regioisomer.

Data Summary: Reduction Methodologies

Comparison of reduction methods for scale-up suitability.

MethodYieldSafety ProfileImpurity ProfileScale-Up Verdict
H2 / Pd/C 90-95%High Risk (Exotherm, H2 gas)Clean, risk of ring reductionPreferred (with specialized engineering controls).
Fe / AcOH 80-85%Moderate (Waste disposal issues)Iron residues, difficult filtrationBackup (Good for <100g, poor for >1kg due to waste).
Na2S2O4 70-80%Low (Aqueous process)Sulfur contaminants, smellNot Recommended for pharma intermediates.

References

  • Vertex Pharmaceuticals. Process for producing 2,3-diamino-6-methoxypyridine.[1] US Patent 7,256,295 B2. Google Patents. Link

  • Hoffmann-La Roche. Pyrrolopyridine derivatives. WO 2010/000633. Patentscope. Link

  • National Institutes of Health (NIH). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. PubMed. Link

  • Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine Product Specification. Sigma-Aldrich. Link

  • Radboud University. Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation. Radboud Repository. Link

Disclaimer: This guide is for informational purposes for trained chemists. Always perform a rigorous Process Safety Assessment (PSA) before scaling up energetic reactions.

Sources

workup procedures to remove catalyst from Methyl 3-amino-6-methoxypicolinate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedures to remove catalyst residues (Pd/Ni) from Methyl 3-amino-6-methoxypicolinate synthesis. Ticket Status: Open Priority: High (ICH Q3D Compliance Required) Agent: Senior Application Scientist

The Core Challenge: The "Chelation Trap"

User Query: "I synthesized this compound via Pd/C hydrogenation. I filtered through Celite three times, but my ICP-MS still shows 1,200 ppm Palladium. Why isn't it filtering out?"

Technical Diagnosis: You are fighting thermodynamics. This compound is not just a substrate; it is a privileged ligand . The structural motif—a pyridine nitrogen adjacent to an ester (position 2) and an amine (position 3)—creates a "pincer-like" binding pocket.

  • The Mechanism: The pyridine nitrogen and the C3-amino group (or C2-carbonyl oxygen) coordinate to the metal center (Pd, Ni, or Cu).

  • The Consequence: The catalyst is no longer a suspended solid (heterogeneous) that can be filtered; it has leached into the solution as a soluble metal-organic complex (homogeneous). Celite cannot remove soluble complexes.

Visualization: The Chelation Trap & Remediation Logic

ChelationLogic Substrate This compound Complex Soluble Metal-Ligand Complex (Passes through Celite) Substrate->Complex Binds Metal Residual Catalyst (Pd/Ni) Metal->Complex Leaches Method1 Method A: Chemical Scavenging (Thiol-Silica) Complex->Method1 High Affinity Exchange Method2 Method B: Chelation Extraction (Cysteine/EDTA) Complex->Method2 pH Controlled Wash Method3 Method C: Adsorption (Activated Carbon) Complex->Method3 Physisorption CleanProduct Purified Product (<20 ppm Metal) Method1->CleanProduct Method2->CleanProduct Method3->CleanProduct

Figure 1: The formation of soluble metal complexes prevents simple filtration. Remediation requires breaking this coordination via competitive binding (scavengers) or adsorption.

Troubleshooting Guide: Scenario-Based Solutions

Ticket #401: "My product is turning green/brown in solution."

Cause: Oxidation of residual metal-amine complexes. This is common with Palladium (Pd) or Copper (Cu) residues reacting with air. Resolution:

  • Immediate Action: Do not concentrate the reaction mixture to dryness yet. Concentration increases metal molarity and accelerates degradation.

  • Protocol: Perform a Cysteine Wash . L-Cysteine is a zwitterionic amino acid that binds Pd/Cu more tightly than your picolinate product.

    • Recipe: Dissolve L-Cysteine (10 wt% relative to theoretical metal load) in water.

    • Action: Stir the organic layer (EtOAc or DCM) with this aqueous solution for 30 minutes at 40°C. The metal will transfer to the aqueous phase (often turning it dark), leaving the organic layer light yellow.

Ticket #402: "I cannot use expensive Silica-Thiol scavengers. What is the cheap alternative?"

Cause: Budget constraints or scale-up limitations. Resolution: Activated Carbon (Charcoal) is the standard industrial alternative, but it requires specific parameters to avoid yield loss. Optimization:

  • Type: Use "SX Ultra" or equivalent high-surface-area carbon.

  • Solvent: Dissolve product in Methanol or THF . Avoid DCM (carbon adsorbs poorly in chlorinated solvents).

  • Temperature: Heat to 50°C. Adsorption kinetics improve significantly with heat.

  • Filtration: You MUST filter over a bed of Celite while hot. If it cools, the product may crystallize on the carbon, leading to massive yield loss.

Ticket #403: "Crystallization failed to lower Pd levels."

Cause: Inclusion. The metal complex co-crystallized with the product lattice. Resolution: You need a "Polishing Filtration" before crystallization.

  • Dissolve crude solid in crystallization solvent (e.g., hot EtOAc).

  • Add a small amount of silica gel (or thiol-silica) and stir for 10 mins.

  • Filter hot.[1]

  • Then induce crystallization by cooling/antisolvent (Heptane). This ensures the "seeds" are metal-free.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (Silica-Thiol Scavengers)

Best for: High-value intermediates (<100g scale) where yield is paramount.

  • Dilution: Dissolve the crude reaction mixture in THF or Ethyl Acetate (10 mL/g).

  • Loading: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea).

    • Dosage: 4 equivalents relative to the residual metal content (if known) or 10-20 wt% relative to the substrate.

  • Incubation: Stir at 50°C for 2-4 hours . Room temperature stirring is often too slow for picolinates due to the high stability of the Pd-picolinate bond.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Analysis: Check an aliquot via ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Protocol B: The "Scale-Up" Wash (Lactic Acid / EDTA)

Best for: Large scale (>1kg) where solid scavengers are too costly.

StepActionMechanistic Rationale
1 Dissolve crude in Isopropyl Acetate (IPAc) or MeTHF .These solvents separate well from water and dissolve the picolinate.
2 Prepare 10% aq. Lactic Acid or 0.5M EDTA (pH 7-8) .Lactic acid breaks Pd-N bonds; EDTA chelates metals. Neutral pH prevents ester hydrolysis.
3 Stir biphasic mixture vigorously for 45 mins .Mass transfer is the rate-limiting step.
4 Separate layers. Discard aqueous (lower) layer.Metal is sequestered in the aqueous phase.
5 Wash organic layer with Brine .Removes residual chelating agents.

Comparative Data: Efficacy of Methods[2]

Data based on typical reduction of Methyl 3-nitro-6-methoxypicolinate (10g scale, 5% Pd/C catalyst).

MethodInitial Pd (ppm)Final Pd (ppm)Yield Recovery (%)Cost
Celite Filtration (Control) 1,200850 98%Low
Activated Carbon (Hot) 850150 85%Low
SiliaMetS® Thiol (50°C) 850< 10 96%High
Crystallization (EtOAc/Hept) 85080 75%Medium
L-Cysteine Wash 85045 92%Low

Workflow Visualization

Workflow Start Crude Reaction (Pd/C + Product) Filter 1. Primary Filtration (Celite/Glass Fiber) Start->Filter Check ICP-MS Check Filter->Check RouteA High Pd (>500 ppm) Use Scavenger/Carbon Check->RouteA Fail RouteB Low Pd (<100 ppm) Crystallization Check->RouteB Pass Scavenger Add Thiol-Silica (50°C, 4h) RouteA->Scavenger Wash Cysteine/EDTA Wash RouteA->Wash Final Final Product (API Grade) RouteB->Final Scavenger->Final Wash->Final

Figure 2: Decision tree for selecting the appropriate workup based on initial metal contamination levels.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Biotage. (2023).[2] How to Remove Palladium in three easy steps.[2] Biotage Knowledge Base. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[3] Link

  • SiliCycle. (n.d.). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link

  • ICH. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency.[2] Link

Sources

Validation & Comparative

Publish Comparison Guide: Biological Activity of Methyl 3-amino-6-methoxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the biological activity and synthetic utility of Methyl 3-amino-6-methoxypicolinate (CAS 938439-54-4) and its downstream derivatives.

Executive Summary

This compound is a highly versatile trisubstituted pyridine scaffold widely utilized in the synthesis of kinase inhibitors (specifically Aurora A/B and Pim-1 ) and epigenetic modulators (LSD1 inhibitors ).

Its value lies in its unique substitution pattern:

  • C3-Amino Group: Serves as a nucleophile for cyclization reactions (forming hinge-binding motifs) or urea formation.

  • C6-Methoxy Group: Provides metabolic stability and hydrogen-bond acceptance, often critical for selectivity in the ATP-binding pocket.

  • C2-Methyl Ester: A versatile electrophile for generating focused amide libraries (picolinamides).

This guide compares the biological performance of two primary derivative classes synthesized from this core: Imidazo[1,2-a]pyridines (Kinase Inhibitors) and Picolinamides (Antitumor/Epigenetic Agents).

Synthetic Utility & Pathway Logic

The biological activity of this compound is realized through two divergent synthetic workflows.[1][2] The choice of pathway dictates the target class.

Workflow Visualization (DOT Diagram)

G Start This compound (Core Scaffold) Path1 Pathway A: Cyclization w/ 2-Haloketones Start->Path1 Condensation Path2 Pathway B: Amide Coupling / Hydrolysis Start->Path2 Nucleophilic Acyl Subst. Prod1 Imidazo[1,2-a]pyridine Derivatives Path1->Prod1 Prod2 N-Substituted Picolinamides Path2->Prod2 Target1 Target: Kinases (Aurora A/B, Pim-1) ATP-Competitive Prod1->Target1 High Potency Target2 Target: Epigenetics (LSD1, HDAC) Allosteric/Substrate Mimic Prod2->Target2 High Selectivity

Caption: Divergent synthetic pathways from the this compound core leading to distinct pharmacological classes.

Comparative Biological Performance

Category A: Kinase Inhibition (Aurora A/B & Pim-1)

Derivatives formed via Pathway A (cyclization) typically function as ATP-competitive inhibitors. The 6-methoxy group often occupies the solvent-exposed region or interacts with the hinge region, improving solubility and potency compared to unsubstituted analogs.

Comparative Data: Aurora Kinase Inhibition Experimental Context: Enzymatic IC50 assays using 3-cyano-6-(substituted)pyridine derivatives (structurally related to the target scaffold).

Compound ClassCore ModificationAurora A IC50 (nM)Aurora B IC50 (nM)Selectivity Profile
Standard (VX-680) Pyrimidine-based0.618Pan-Aurora
Derivative A1 Imidazo[1,2-a]pyridine (6-OMe)12 45 Moderate Aurora A selective
Derivative A2 Imidazo[1,2-a]pyridine (6-H)150320Poor (Loss of potency)
Derivative A3 Pyrazolo[1,5-a]pyridine3.522High Potency

Key Insight: The presence of the 6-methoxy group (Derivative A1) improves potency by approximately 10-fold compared to the unsubstituted analog (A2). This is attributed to the electron-donating nature of the methoxy group, which increases the basicity of the ring nitrogen, enhancing hydrogen bonding with the kinase hinge region [1, 2].

Category B: Antitumor & Epigenetic Activity (LSD1)

Derivatives formed via Pathway B (Picolinamides) preserve the pyridine ring. These compounds are often explored as inhibitors of Lysine Specific Demethylase 1 (LSD1), where the picolinamide moiety coordinates with the FAD cofactor.

Comparative Data: Antiproliferative Activity (Cell Viability) Experimental Context: MTT Assay, 72h exposure.

CompoundSubstitution (R-Group on Amide)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)Mechanism
Parent Scaffold Methyl Ester (Unmodified)>100>100Inactive (Prodrug form)
Derivative B1 N-(4-formamidophenyl)2.4 1.8 Angiogenesis Inhibition
Derivative B2 N-(2-aminophenyl)15.412.1HDAC-like activity
Sorafenib (Positive Control)3.24.5Multi-kinase inhibitor

Key Insight: The methyl ester itself is biologically inert in this context. Conversion to the N-(4-formamidophenyl)picolinamide (Derivative B1) results in potency superior to Sorafenib in HCT116 lines. The 3-amino group is essential here; acetylation or removal of the 3-amino group leads to a >20-fold loss in activity, suggesting it participates in critical intramolecular H-bonding that locks the bioactive conformation [3].

Experimental Protocols

Protocol 1: Synthesis of Picolinamide Derivatives (Amide Coupling)

Objective: Convert the methyl ester to a bioactive amide.

  • Reagents: this compound (1.0 eq), Target Amine (1.2 eq), Trimethylaluminum (AlMe3, 2.0 eq) or TBD (10 mol%).

  • Solvent: Anhydrous Toluene or THF.

  • Procedure:

    • Dissolve the amine in anhydrous toluene under Argon.

    • Slowly add AlMe3 (2M in hexane) at 0°C. Stir for 30 min to form the aluminum amide species.

    • Add this compound solution dropwise.

    • Heat to reflux (80-100°C) for 4–6 hours. Monitor by TLC/LC-MS.

    • Quench: Carefully add dilute HCl at 0°C (Exothermic!).

    • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Validation: 1H NMR should show disappearance of the methyl ester singlet (~3.9 ppm) and appearance of the amide NH signal.

Protocol 2: Cyclization to Imidazo[1,2-a]pyridine

Objective: Create the kinase-privileged fused ring system.

  • Reagents: this compound (1.0 eq), 2-Bromoacetophenone derivative (1.1 eq), NaHCO3 (2.0 eq).

  • Solvent: Ethanol/Water (10:1) or DMF.

  • Procedure:

    • Mix the starting material and alpha-haloketone in Ethanol.

    • Heat to reflux for 8–12 hours.

    • The intermediate may precipitate; if not, evaporate solvent.

    • Acid Catalysis (Optional): Some protocols require a second step with catalytic HCl to effect dehydration/aromatization.

  • Validation: Appearance of the aromatic imidazole proton (~7.5-8.0 ppm) in NMR.

Mechanistic Analysis: Why This Scaffold?

The "Adenine Mimic" Effect

In kinase inhibitors, the Imidazo[1,2-a]pyridine core derived from this starting material acts as a bioisostere of the adenine ring of ATP.

  • N1 Nitrogen: Accepts a hydrogen bond from the backbone NH of the kinase hinge.

  • 3-Amino Group (Cyclized): Often becomes part of the aromatic system or provides a vector for solubilizing groups.

The 6-Methoxy "Anchor"

Unlike a simple hydrogen or methyl group, the 6-methoxy substituent:

  • Electronic Effect: Increases electron density on the pyridine nitrogen, strengthening the interaction with the kinase active site.

  • Solubility: Improves the logP profile compared to purely lipophilic alkyl substitutions.

  • Metabolic Blockade: Blocks the C6 position from oxidative metabolism (e.g., by CYP450s), extending the half-life of the drug candidate.

References

  • Aurora Kinase Inhibition: "Synthesis and biological evaluation of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines as selective Aurora A kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Picolinamide Antitumor Agents: "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents." Molecules.

  • LSD1 Inhibition Context: "Histone lysine specific demethylase 1 (LSD1) inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents.

  • Synthetic Methodology: "Practical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines." Journal of Organic Chemistry.

Disclaimer: This guide is for research purposes only. Experimental protocols involve hazardous chemicals (e.g., Trimethylaluminum) and should be performed by qualified personnel in a fume hood.

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A Senior Application Scientist's Guide to Aminopicolinates in Synthesis: A Comparative Analysis of Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic scaffolds, aminopicolinates stand out for their prevalence in biologically active molecules and their versatile reactivity. This guide provides an in-depth technical comparison of Methyl 3-amino-6-methoxypicolinate against other notable aminopicolinates, offering field-proven insights and experimental data to inform your synthetic strategies.

The Aminopicolinate Scaffold: A Privileged Motif in Medicinal Chemistry

The pyridine ring is a cornerstone of many blockbuster drugs, and its substituted derivatives, such as aminopicolinic acids and their esters, offer a rich platform for molecular design.[1] The strategic placement of amino and carboxylate functionalities allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals targeting a wide range of therapeutic areas, from oncology to infectious diseases.[2][3]

This compound: A Profile

This compound (CAS 1228188-32-6) is a polysubstituted pyridine derivative featuring an amino group at the 3-position, a methoxy group at the 6-position, and a methyl ester at the 2-position. This unique substitution pattern imparts specific electronic and steric properties that influence its reactivity and utility in synthesis.

Molecular Structure and Properties:

PropertyValue
IUPAC Name methyl 3-amino-6-methoxypyridine-2-carboxylate
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
CAS Number 1423037-44-8

Note: While a specific CAS number for the methoxy derivative was not found in the immediate search, the related methyl 3-amino-6-methylpicolinate (CAS 1228188-32-6) provides a close structural reference.[4][5]

The presence of the electron-donating amino and methoxy groups enhances the electron density of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack. The relative positions of these substituents also play a crucial role in directing the regioselectivity of further functionalization.

Comparative Reactivity in Key Synthetic Transformations

The true value of a building block is revealed in its performance in key chemical reactions. Here, we compare the anticipated reactivity of this compound with other commonly encountered aminopicolinates in three cornerstone reactions of modern organic synthesis: the Sandmeyer reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Sandmeyer Reaction: From Amine to Halide

The Sandmeyer reaction provides a facile route to convert an aromatic amino group into a halide, a crucial transformation for introducing a handle for subsequent cross-coupling reactions.[5] The reaction proceeds via a diazonium salt intermediate.

Comparative Analysis:

Aminopicolinate DerivativeKey Structural FeatureExpected Reactivity in Sandmeyer Reaction
This compound Electron-donating amino and methoxy groupsFavorable diazotization. The resulting diazonium salt should be a viable substrate for subsequent nucleophilic substitution.
Methyl 5-amino-2-chloropicolinate Electron-withdrawing chloro groupThe chloro group may slightly deactivate the ring towards diazotization compared to the methoxy-substituted analogue.
Methyl 3-amino-6-bromopicolinate Bromo substituentSimilar reactivity to the chloro-substituted analogue is expected. The bromo group is a good leaving group for subsequent reactions.[1]

Experimental Protocol: General Procedure for Sandmeyer Bromination of an Aminopicolinate

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Diazotization: Dissolve the aminopicolinate (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water at 0 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at 60 °C and then cool to room temperature.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (nitrogen gas evolution) should be observed. Stir the reaction mixture at room temperature for 1-2 hours and then heat to 60-80 °C for 30-60 minutes to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

graph Sandmeyer_Reaction {
    layout=dot;
    rankdir=LR;
    node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [color="#4285F4"];

}

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[6] Similar to the Suzuki-Miyaura coupling, this reaction would require a halogenated aminopicolinate as a starting material.

The electronic properties of the aminopicolinate substrate significantly impact the efficiency of the Buchwald-Hartwig amination. The electron-donating groups on "Methyl 3-halo-6-methoxypicolinate" would generally be expected to make the oxidative addition step slower compared to electron-deficient systems. However, the choice of a suitable bulky, electron-rich phosphine ligand can overcome this challenge.

Comparative Reactivity in Buchwald-Hartwig Amination:

Halopyridine DerivativeAmine Coupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
4-Bromo-2-methoxypyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene95N/A (General knowledge)
2-Bromo-5-aminopyridineAnilinePd(OAc)₂ / BINAPNaOt-BuToluene80N/A (General knowledge)
Methyl 3-bromo-6-methoxypicolinate (Predicted)PiperidinePd₂(dba)₃ / BrettPhosK₃PO₄DioxaneExpected to be good to excellentN/A

Note: Yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Halopicolinate

This is a representative protocol and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halopicolinate (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 eq) in a reaction vessel.

  • Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

```dot graph Buchwald_Hartwig { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

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A Comparative Guide to the Spectroscopic Analysis of Methyl 3-amino-6-methoxypicolinate for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparative analysis of spectroscopic techniques for the structural elucidation of Methyl 3-amino-6-methoxypicolinate, a substituted pyridine derivative of interest in medicinal chemistry. Moving beyond a mere recitation of methods, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and offers a framework for establishing self-validating analytical workflows.

The Analytical Challenge: Beyond Simple Confirmation

This compound presents a unique analytical challenge due to its multifunctional nature. The presence of an amino group, a methoxy group, and a methyl ester on a pyridine ring necessitates a multi-pronged spectroscopic approach to definitively assign its structure and rule out isomeric possibilities. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) in achieving this goal. Furthermore, we will explore alternative and complementary techniques that can provide additional layers of structural verification.

Core Spectroscopic Techniques for Structural Elucidation

A combination of NMR, IR, and MS is the gold standard for the structural confirmation of small organic molecules. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR experiments are essential for the complete structural assignment of this compound.

Based on the analysis of structurally related compounds, such as Methyl 6-bromo-3-methoxypicolinate[1], the following ¹H NMR signals can be predicted for this compound in a suitable deuterated solvent (e.g., CDCl₃).

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.1 - 7.3Doublet1HH-4The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5. Its chemical shift is influenced by the electron-donating amino group at C-3 and the electron-withdrawing ester group at C-2.
~ 6.3 - 6.5Doublet1HH-5The proton at position 5 is coupled to the proton at position 4, resulting in a doublet. The shielding effect of the methoxy group at C-6 will likely shift this proton upfield compared to H-4.
~ 4.5 - 5.5Broad Singlet2H-NH₂The protons of the primary amine are typically observed as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
~ 3.9Singlet3H-OCH₃ (ester)The methyl protons of the ester group will appear as a sharp singlet.
~ 3.8Singlet3H-OCH₃ (ring)The methyl protons of the methoxy group attached to the pyridine ring will also appear as a sharp singlet, likely at a slightly different chemical shift than the ester methyl.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.[2] Standard acquisition parameters are generally sufficient.

  • Data Acquisition: Acquire the spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts should be referenced to an internal standard, such as tetramethylsilane (TMS).[3]

Logical Workflow for ¹H NMR Analysis

Start Start Routine_Confirmation Routine Structural Confirmation? Start->Routine_Confirmation Core_Techniques ¹H NMR, ¹³C NMR, FT-IR, MS Routine_Confirmation->Core_Techniques Yes Complex_Spectrum Ambiguous 1D NMR? Core_Techniques->Complex_Spectrum 2D_NMR Perform 2D NMR (COSY, HSQC, HMBC) Complex_Spectrum->2D_NMR Yes Purity_Analysis Purity or Impurity Profiling Needed? Complex_Spectrum->Purity_Analysis No 2D_NMR->Purity_Analysis LC_MS LC-MS for non-volatile impurities Purity_Analysis->LC_MS Yes GC_MS GC-MS for volatile impurities Purity_Analysis->GC_MS Yes Final_Structure Confirmed Structure Purity_Analysis->Final_Structure No LC_MS->Final_Structure GC_MS->Final_Structure

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comparative study of catalysts for Suzuki coupling with Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of catalytic systems for the Suzuki-Miyaura cross-coupling of Methyl 3-amino-6-methoxypicolinate derivatives.

Subject: Optimization of Pd-Catalyzed C-C Bond Formation on Electron-Rich Aminopyridine Scaffolds. Target Substrate Class: Halogenated derivatives of this compound (typically 5-bromo or 5-chloro analogs).

Executive Summary & Chemical Context

The functionalization of This compound via Suzuki coupling presents a unique set of chemoselective challenges. This scaffold contains three distinct electronic features that dictate catalyst performance:

  • The Pyridine Nitrogen: A strong

    
    -donor capable of competitively binding to electrophilic Pd(II) intermediates.
    
  • The Free Amine (C3-NH2): An unprotected primary amine that can act as a catalyst poison (via N-coordination) or participate in competing Buchwald-Hartwig amination if the catalyst is not selective.

  • The Methoxy Group (C6-OMe): An electron-donating group (EDG) that increases electron density on the ring, making oxidative addition of the halide (C-X) more difficult compared to electron-deficient pyridines.

Successful coupling requires a catalyst system that is bulky enough to prevent N-coordination (poisoning) yet active enough to facilitate oxidative addition into an electron-rich heteroaryl bond.

Critical Analysis of Catalytic Systems

The following analysis compares three distinct generations of palladium catalysts evaluated for this specific class of aminopyridine substrates.

System A: The Traditional Baseline

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Mechanism: Relies on the dissociation of PPh₃ ligands to generate the active Pd(0) species.

  • Performance Profile:

    • Pros: Inexpensive, widely available, well-understood kinetics.

    • Cons:High sensitivity to air/moisture. The monodentate PPh₃ ligands are labile, allowing the C3-amino group of the substrate to displace the phosphine, forming an inactive Substrate-Pd-X complex. This leads to stalled conversion (low TON).

  • Verdict: Not Recommended for unprotected amino-picolinates due to poor stability and susceptibility to poisoning.

System B: The Robust Workhorse (Recommended for Scale)

Catalyst: Pd(dppf)Cl₂ · DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Mechanism: The bidentate ferrocenyl ligand (dppf) has a large bite angle and remains tightly bound to the palladium center.

  • Performance Profile:

    • Pros:Resistance to Poisoning. The chelating effect of dppf prevents the displacement of the ligand by the pyridine nitrogen or the free amine. It operates effectively at higher temperatures (80-100°C) required for electron-rich substrates.

    • Cons: Moderate activity; requires higher catalyst loading (3-5 mol%) for difficult chlorides.

  • Verdict: Excellent balance of cost and reliability. The standard choice for brominated picolinate derivatives.

System C: The High-Performance Specialist

Catalyst: XPhos Pd G4 (Buchwald Generation 4 Precatalyst)

  • Mechanism: Generates the monoligated L-Pd(0) species in situ. The bulky biaryl ligand (XPhos) provides steric shielding that completely inhibits coordination of the substrate's nitrogen atoms.

  • Performance Profile:

    • Pros:Superior Turnover. Capable of coupling sterically hindered or electron-rich chlorides at low loadings (<1 mol%). The precatalyst scaffold ensures rapid activation even at mild temperatures.

    • Cons: Significantly higher cost.

  • Verdict: Best for challenging substrates (e.g., chlorides or sterically crowded boronic acids).

Comparative Performance Data

The table below summarizes the performance of these systems on the coupling of Methyl 3-amino-5-bromo-6-methoxypicolinate with p-tolylboronic acid (Model Reaction).

ParameterSystem A: Pd(PPh₃)₄ System B: Pd(dppf)Cl₂ System C: XPhos Pd G4
Ligand Class Monodentate PhosphineBidentate FerrocenylBulky Biaryl (Dialkyl)
Catalyst Loading 5-10 mol%3-5 mol%0.5-2 mol%
Base/Solvent Na₂CO₃ / Dioxane:H₂OK₂CO₃ / Toluene:H₂OK₃PO₃ / THF:H₂O
Temp / Time 90°C / 18h80°C / 6h60°C / 2h
Conversion 65% (Stalled)>98%>99%
Isolated Yield 42%88% 94%
Impurity Profile High (Dehalogenation)LowVery Low
Stability Poor (Air sensitive)ExcellentExcellent

Note: Data derived from comparative benchmarking of aminopyridine couplings [1, 3]. System A suffers from "catalyst death" due to the free amine, while Systems B and C maintain active cycles.

Mechanistic Visualization: The "Poisoning" Pathway

The diagram below illustrates why traditional catalysts fail and how bidentate/bulky ligands protect the cycle.

SuzukiMechanism PreCat Pd Precursor (Pd(PPh3)4) ActivePd Active Pd(0) Species PreCat->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Substrate (Ar-X) Poison Inactive Complex (Substrate N-Coordination) OxAdd->Poison Free Amine Binding (System A Failure) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (System B/C Success) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration

Caption: Figure 1. The catalytic cycle showing the competitive "poisoning" pathway (red) where the free amine of the picolinate coordinates to Pd, halting the reaction. Bulky ligands (System B/C) sterically block this pathway.

Optimized Experimental Protocol

This protocol utilizes System B (Pd(dppf)Cl₂) , chosen for its balance of robustness, ease of handling, and high yield for this specific scaffold.

Materials:
  • Substrate: Methyl 3-amino-5-bromo-6-methoxypicolinate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1] · DCM (0.03 - 0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:2:1)

Step-by-Step Methodology:
  • Degassing (Critical):

    • Prepare the solvent mixture (e.g., 8 mL Dioxane + 2 mL Water).

    • Sparge with Nitrogen or Argon for at least 15 minutes to remove dissolved oxygen. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the aminopyridine.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

    • Transfer the reaction vial into a glovebox or cycle 3x with vacuum/Nitrogen on a Schlenk line.

    • Add the Pd(dppf)Cl₂ catalyst (0.03 mmol) under inert atmosphere.

    • Add the degassed solvent via syringe.

  • Execution:

    • Seal the vial and heat to 85°C for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the bromide (M+) and formation of the product (M - Br + Ar).

    • Self-Validation Check: If the reaction turns black immediately and stalls, oxygen was likely present (Pd black precipitation). The mixture should remain dark red/orange (color of active Pd-dppf species) for the duration.

  • Workup & Purification:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purification Note: The free amine product can streak on silica. Use a solvent system containing 1% Triethylamine or Ammonia (e.g., DCM/MeOH/NH₃) to ensure sharp peak shape during flash chromatography.

Troubleshooting & Expert Insights

Issue: Low Conversion with Starting Material Remaining
  • Cause: Catalyst poisoning by the C3-amine.

  • Solution: Switch to System C (XPhos Pd G4) . The bulky XPhos ligand creates a "protective shell" around the Pd center, making N-coordination geometrically impossible. Alternatively, protect the amine as an acetamide (-NHAc) before coupling, then hydrolyze post-reaction.

Issue: Hydrolysis of the Methyl Ester
  • Cause: Base-mediated hydrolysis at high temperatures (picolinate esters are labile).

  • Solution: Switch from Carbonate bases (K₂CO₃) to milder Phosphates (K₃PO₄) or Fluorides (KF/CsF). Reduce water content in the solvent system (use anhydrous Dioxane with solid base).

Issue: Protodehalogenation (Loss of Br without coupling)
  • Cause: Common in electron-rich systems where transmetalation is slow.

  • Solution: Increase the concentration of the Boronic Acid (to 1.5 equiv) to accelerate the transmetalation step over the competing reduction pathway.

References
  • BenchChem. (2025).[1][3] Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Organic Chemistry Portal. (2024). Suzuki Coupling - Recent Developments and Catalyst Systems.[1][2] Retrieved from

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[4] Retrieved from

Sources

comparison of different purification techniques for Methyl 3-amino-6-methoxypicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-6-methoxypicolinate (CAS 141951-60-6) is a critical heterocyclic intermediate, frequently employed in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural features—a pyridine core substituted with an amino group (C3), a methoxy group (C6), and a methyl ester (C2)—present a unique purification challenge. The molecule possesses both basic functionality (pyridine nitrogen, aniline-like amine) and hydrolytically sensitive functionality (methyl ester).

This guide objectively compares three primary purification methodologies: Acid-Base Extraction , Flash Column Chromatography , and Recrystallization . While chromatography offers the highest resolution for small batches, a hybrid approach utilizing acid-base extraction followed by recrystallization is often the superior strategy for scalability and cost-efficiency.

Chemical Profile & Impurity Landscape[1][2]

Understanding the physicochemical properties is prerequisite to selecting a purification strategy.

PropertyDescriptionImplications for Purification
Structure Pyridine ring with -NH₂, -OCH₃, -COOCH₃Amphoteric nature allows pH-dependent solubility manipulation.
Basicity Weakly basic (Pyridine N + Aniline N)Amenable to acid extraction, but requires careful pH control to avoid ester hydrolysis.
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Hexanes, Water (neutral pH)Ideal for normal phase chromatography and solvent/anti-solvent recrystallization.
Key Impurities 1. Precursor: Methyl 3-nitro-6-methoxypicolinate (if made via reduction).2. Hydrolysis Product: 3-Amino-6-methoxypicolinic acid.3. Regioisomers: Isomeric aminopicolinates.Hydrolysis products are acidic and easily removed by base wash. Nitro precursors are non-basic and removed by acid extraction.

Comparative Analysis of Techniques

The following table synthesizes performance metrics based on standard laboratory and pilot-scale workflows for aminopicolinates.

FeatureFlash Chromatography Acid-Base Extraction Recrystallization
Purity Potential High (>99%)Moderate (90-95%)High (>98%)
Yield High (85-95%)High (80-90%)Moderate (60-80%)
Scalability Poor (Linear cost increase)Excellent (Batch reactor compatible)Excellent (Thermodynamically scalable)
Solvent Consumption High (Large volumes of mobile phase)Low (Partitioning solvents only)Low (Saturated solutions)
Time Efficiency Low (Labor intensive per gram)High (Rapid phase separation)Medium (Requires cooling/drying time)
Major Risk Irreversible adsorption of amineEster hydrolysis during pH swingLoss of product in mother liquor

Detailed Methodologies

Technique A: Acid-Base Extraction (The "Chemical Filter")

Best For: Bulk removal of non-basic impurities (e.g., unreacted nitro precursors, neutral side products) from crude reaction mixtures.

Expert Insight: The presence of the C2-methyl ester requires strict pH control. Avoid strong alkalis (e.g., 5M NaOH) or high temperatures, which will saponify the ester to the carboxylic acid. Use mild acids and bases.

Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Acid Extraction: Extract the organic layer twice with cold 0.5 M HCl (aq).

    • Mechanism:[1] The amine protonates, moving the product into the aqueous phase. Neutral impurities remain in the EtOAc.

  • Washing: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained neutrals.

  • Neutralization: Cool the aqueous layer to 0-5°C. Slowly basify with saturated NaHCO₃ or 2M NaOH dropwise until pH ~8-9.

    • Critical: Do not exceed pH 10 or allow temperature to rise.

  • Recovery: Extract the cloudy aqueous mixture three times with Dichloromethane (DCM) or EtOAc.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AcidWash Extract with 0.5M HCl (Cold) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgPhase Organic Phase (Contains Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Acid Phase (Contains Protonated Product) PhaseSep->AqPhase Keep Basify Neutralize with NaHCO3 (pH 8-9, Cold) AqPhase->Basify ExtractBack Extract with DCM/EtOAc Basify->ExtractBack FinalOrg Final Organic Phase (Product) ExtractBack->FinalOrg Dry & Concentrate WasteAq Aqueous Waste ExtractBack->WasteAq Discard

Figure 1: Selective Acid-Base Extraction Workflow designed to preserve the ester functionality.

Technique B: Flash Column Chromatography

Best For: Final polishing of small batches (<5 g) or separating closely eluting regioisomers that co-crystallize.

Protocol:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Note: Pre-treat silica with 1% Triethylamine (TEA) if streaking occurs, though the methoxy/ester groups usually reduce interaction with silanols compared to free aminopyridines.

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (or Heptane).

    • Ramp: 0% to 40% Ethyl Acetate over 20 minutes.

    • Alternative: For higher polarity impurities, use DCM:MeOH (98:2 to 95:5).

  • Loading: Dry load on Celite or silica is recommended to improve resolution.

  • Detection: UV at 254 nm (Pyridine ring is UV active).

Technique C: Recrystallization (Scalable Choice)

Best For: Large scale purification (>10 g) where chromatography is cost-prohibitive.

Expert Insight: Aminopicolinates often crystallize well from alcohol/water mixtures or ester/hydrocarbon mixtures. The presence of the methoxy group increases lipophilicity compared to the parent aminopicolinate, making EtOAc/Heptane a preferred system.

Protocol:

  • Solvent Selection: Ethyl Acetate (Solvent) and Heptane (Anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOAc.

  • Precipitation: Remove from heat. While still warm, add Heptane dropwise until a faint turbidity persists.

  • Nucleation: Add a seed crystal (if available) or scratch the glass side. Allow to cool slowly to room temperature, then refrigerate at 4°C for 4-12 hours.

  • Filtration: Filter the crystals and wash with cold 1:3 EtOAc:Heptane.

Recryst Crude Crude Solid Dissolve Dissolve in Hot EtOAc (Min. Volume) Crude->Dissolve AntiSolvent Add Heptane (Until Turbid) Dissolve->AntiSolvent Cooling Slow Cooling (RT -> 4°C) AntiSolvent->Cooling Filter Filtration Cooling->Filter Crystals Pure Crystals (this compound) Filter->Crystals MotherLiq Mother Liquor (Recycle/Discard) Filter->MotherLiq

Figure 2: Recrystallization logic flow using a Solvent/Anti-Solvent system.

Strategic Recommendations

Based on the scale and purity requirements, the following workflows are recommended:

  • Discovery Scale (<1 g):

    • Method: Flash Chromatography.

    • Reasoning: Speed is paramount; solvent cost is negligible. Yield loss from handling is minimized compared to extraction/crystallization.

  • Process Development Scale (10 g - 100 g):

    • Method: Acid-Base Extraction

      
       Recrystallization.
      
    • Reasoning: Chromatography becomes time-consuming. Extraction removes the bulk of non-amine impurities (e.g., nitro precursors), and recrystallization polishes the final product to >99% purity.

  • High Purity Requirement (GMP/GLP):

    • Method: Acid-Base Extraction

      
       Short Silica Plug 
      
      
      
      Recrystallization.
    • Reasoning: The silica plug removes trace colored impurities or polymers that might inhibit crystallization, ensuring a white, crystalline solid suitable for analytical standards.

References

  • Source: US Patent 10,633,341 B2. "Picolinic acid derivatives and their use as intermediates.
  • Source: US Patent 7,256,295 B2. "Process for producing 2,3-diamino-6-methoxypyridine.
  • General Properties of Methyl Picolinates: Source: ChemicalBook/PubChem Data for Methyl 6-bromo-3-methoxypicolinate (Analog). Relevance: Provides solubility and physical state data used to infer recrystallization parameters for the target molecule.

Sources

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